molecular formula C2H7NO2 B1280057 Ammonium-15N acetate CAS No. 86451-35-6

Ammonium-15N acetate

Cat. No.: B1280057
CAS No.: 86451-35-6
M. Wt: 78.08 g/mol
InChI Key: USFZMSVCRYTOJT-IEOVAKBOSA-N
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Description

Ammonium-15N Acetate is 15N isotope labelled Ammonium Acetate, which is a versatile reagent, often used with acetic acid to create a buffer solution. It acts as a catalyst in the Knoevenagel condensation. Ammonium acetate is also used as a food additive as an acidity regulator.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i;1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFZMSVCRYTOJT-IEOVAKBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.[15NH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90491504
Record name Acetic acid--(~15~N)ammonia (1/1)
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Molecular Weight

78.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86451-35-6
Record name Acetic acid--(~15~N)ammonia (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86451-35-6
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Foundational & Exploratory

Unraveling Cellular Dynamics: A Technical Guide to the Applications of Ammonium-15N Acetate in Research

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of biological research and drug development, the ability to trace and quantify molecular pathways is paramount. Among the arsenal of tools available to scientists, stable isotope labeling stands out for its precision and power. This guide delves into the multifaceted applications of a key reagent in this field: Ammonium-15N acetate. We will explore its fundamental properties and its critical role in sophisticated analytical techniques, providing both the theoretical underpinnings and practical insights necessary for its effective implementation in the laboratory.

The Foundation: Physicochemical Properties of Ammonium-15N Acetate

Ammonium-15N acetate (CH₃CO₂¹⁵NH₄) is the ¹⁵N-labeled analog of ammonium acetate. The substitution of the naturally abundant ¹⁴N isotope with the heavier, stable ¹⁵N isotope (typically at 98 atom % purity or higher) is the cornerstone of its utility in research.[1] This isotopic enrichment allows for the differentiation of labeled molecules from their unlabeled counterparts using mass-sensitive analytical methods.[2]

Several key properties make ammonium acetate, and by extension its ¹⁵N-labeled form, a valuable tool in biological research:

  • Volatility: Ammonium acetate is a volatile salt, meaning it readily converts to gaseous ammonia and acetic acid.[3] This property is particularly crucial in electrospray ionization mass spectrometry (ESI-MS), as it minimizes the formation of non-volatile salt adducts on analyte ions, leading to cleaner spectra and improved sensitivity.[3][4]

  • Buffering Capacity: While not a true buffer at physiological pH 7, ammonium acetate solutions provide a near-neutral pH environment, which is often essential for maintaining the native conformation and stability of proteins and other biomolecules during analysis.[3][4]

  • Biological Compatibility: As a source of nitrogen, the ammonium ion can be readily assimilated by a wide range of organisms, from microorganisms to plants and animals, into various nitrogen-containing biomolecules.[2][5][6]

PropertyValue/DescriptionSignificance in Research
Molecular Formula CH₃CO₂¹⁵NH₄The ¹⁵N isotope provides a mass shift for tracking.
Molecular Weight ~78.08 g/mol The +1 mass shift per nitrogen atom is detectable by mass spectrometry.[1]
Isotopic Purity Typically ≥98 atom % ¹⁵NHigh purity ensures clear differentiation from natural abundance molecules.[1]
Form SolidEasy to handle and dissolve in aqueous solutions.[1]
Volatility HighIdeal for mass spectrometry applications to prevent adduct formation.[3]

Core Application: Metabolic Labeling for Quantitative Proteomics and Metabolomics

One of the most powerful applications of Ammonium-15N acetate is in stable isotope labeling by amino acids in cell culture (SILAC) and more broadly, in vivo metabolic labeling.[7] In these approaches, cells or organisms are cultured in a medium where the sole nitrogen source is ¹⁵N-labeled, such as Ammonium-15N acetate.[5][6]

The Principle of ¹⁵N Metabolic Labeling

The fundamental principle is the complete incorporation of the ¹⁵N isotope into the entire proteome or metabolome of the organism. As cells grow and divide, they utilize the provided ¹⁵N-ammonium to synthesize amino acids, nucleotides, and other nitrogenous compounds.[2] This results in a "heavy" labeled proteome where every nitrogen-containing molecule has a predictable mass shift compared to its natural abundance ("light") counterpart.

This mass difference allows for the direct comparison of protein or metabolite abundance between two different experimental conditions. For instance, a control cell population can be grown in a "light" medium (containing ¹⁴N), while a treated population is grown in a "heavy" ¹⁵N medium. The two populations can then be combined, processed, and analyzed simultaneously by mass spectrometry. The ratio of the intensities of the "heavy" and "light" peptide or metabolite peaks provides a precise and accurate measure of the relative abundance changes induced by the treatment.[8][9]

Experimental Workflow: Quantitative Proteomics using ¹⁵N Labeling

The following workflow outlines a typical quantitative proteomics experiment using Ammonium-15N acetate for metabolic labeling.

Caption: Workflow for ¹⁵N-based quantitative proteomics.

Step-by-Step Protocol for ¹⁵N Metabolic Labeling of E. coli

This protocol provides a general guideline for labeling E. coli for proteomic analysis.

  • Prepare Minimal Medium: Prepare a minimal growth medium (e.g., M9 minimal medium) that lacks any nitrogen source.

  • Add Nitrogen Source: For the "heavy" medium, supplement with Ammonium-15N acetate as the sole nitrogen source to a final concentration of ~1 g/L. For the "light" medium, use an equivalent amount of unlabeled ammonium acetate.

  • Inoculation and Growth: Inoculate the "heavy" and "light" media with E. coli from a starter culture. Grow the cultures at the appropriate temperature (e.g., 37°C) with shaking.

  • Ensure Complete Labeling: To ensure near-complete incorporation of the ¹⁵N label, it is crucial to grow the cells for a sufficient number of generations (typically 5-7).[9] The labeling efficiency can be monitored by analyzing a small aliquot of cells by mass spectrometry. Labeling efficiencies of 93-99% are commonly achieved.[5][9]

  • Experimental Treatment: Once complete labeling is confirmed, apply the experimental treatment to the "heavy" culture.

  • Harvesting and Mixing: Harvest equal numbers of cells from both the "heavy" and "light" cultures. Combine the cell pellets.

  • Downstream Processing: Proceed with cell lysis, protein extraction, digestion, and LC-MS/MS analysis as outlined in the workflow above.

Elucidating Molecular Structures with Nuclear Magnetic Resonance (NMR) Spectroscopy

Ammonium-15N acetate is also a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy for studying the structure and dynamics of nitrogen-containing biomolecules, particularly proteins and nucleic acids.[10][11]

The Advantage of ¹⁵N in NMR

The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin of 1, which leads to significant quadrupolar broadening in NMR spectra, often resulting in wide, poorly resolved signals. In contrast, the ¹⁵N isotope has a nuclear spin of 1/2, which gives rise to sharp, well-resolved peaks, making it ideal for high-resolution NMR studies.[11] By labeling a protein with ¹⁵N, researchers can perform a variety of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC) to assign resonances to specific nitrogen atoms in the molecule and to probe their chemical environment and dynamics.[11]

Applications in Structural Biology
  • Protein Structure Determination: ¹⁵N labeling is a cornerstone of protein NMR. It allows for the assignment of backbone amide resonances, which is the first step in determining the three-dimensional structure of a protein in solution.

  • Ligand Binding Studies: Changes in the chemical shifts of ¹⁵N-labeled amide groups upon the addition of a ligand can be used to map the binding site and to determine binding affinities.

  • Protein Dynamics: NMR relaxation experiments on ¹⁵N-labeled proteins provide insights into the flexibility and dynamics of the protein backbone on a wide range of timescales.

Tracing Metabolic Pathways and Flux Analysis

Ammonium-15N acetate serves as an excellent tracer for elucidating metabolic pathways and quantifying metabolic fluxes.[6][12] By providing ¹⁵N-labeled ammonium as a primary nitrogen source, researchers can follow its incorporation into various metabolic pools and determine the relative contributions of different pathways to the synthesis of specific molecules.[13][14]

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. By combining stable isotope labeling with mass spectrometry or NMR and computational modeling, MFA can provide a detailed picture of cellular metabolism.[13][14] When used in conjunction with ¹³C-labeled carbon sources, ¹⁵N-labeling with ammonium acetate allows for simultaneous carbon and nitrogen flux analysis, providing a more comprehensive understanding of cellular physiology.[13]

Metabolic_Flux_Analysis cluster_0 Experimental cluster_1 Computational A Cell Culture with ¹⁵N-Ammonium Acetate & ¹³C-Carbon Source B Metabolite Extraction A->B C MS or NMR Analysis of Labeling Patterns B->C E Flux Estimation Algorithm C->E Labeling Data D Metabolic Network Model D->E F Flux Map E->F

Caption: General workflow for ¹³C/¹⁵N-based Metabolic Flux Analysis.

Investigating Nitrogen Assimilation and Biosynthesis

Ammonium-15N acetate is used to study how organisms take up and utilize nitrogen. For example, studies in plants and microorganisms have used ¹⁵N-labeled ammonium to trace the pathways of nitrogen assimilation into amino acids and other essential compounds.[5][15] This is critical for understanding nutrient utilization and for metabolic engineering applications aimed at improving the production of valuable natural products.[6]

A Note on Mass Spectrometry: The Role of Ammonium Acetate as a Mobile Phase Additive

Beyond its use as a labeling reagent, unlabeled ammonium acetate is a widely used mobile phase additive in liquid chromatography-mass spectrometry (LC-MS).[16] Its volatility is highly advantageous in ESI-MS, as it helps to desolvate ions and prevent the formation of salt clusters, leading to improved signal-to-noise ratios.[3][4] The principles that make unlabeled ammonium acetate a good mobile phase additive also apply to its ¹⁵N-labeled counterpart when analyzing ¹⁵N-labeled samples.

Conclusion and Future Perspectives

Ammonium-15N acetate is a versatile and indispensable tool in modern life sciences and drug discovery. Its applications, ranging from quantitative proteomics and metabolomics to structural biology and metabolic flux analysis, have provided profound insights into the complex workings of biological systems. As analytical technologies continue to advance in sensitivity and resolution, the use of stable isotope labeling with reagents like Ammonium-15N acetate will undoubtedly play an even more critical role in unraveling the intricacies of cellular function and in the development of new therapeutic strategies.

References

  • Is Native Mass Spectrometry in Ammonium Acetate Really Native? Protein Stability Differences in Biochemically Relevant Salt Solutions. PubMed, 2024. [Link]

  • 15N Stable Isotope Labeling Data Analysis. Integrated Proteomics. [Link]

  • 15N Labeled Compounds. Isotope Science / Alfa Chemistry. [Link]

  • Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. PMC - NIH. [Link]

  • 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv, 2022. [Link]

  • Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. PMC - PubMed Central, 2014. [Link]

  • Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Applied and Environmental Microbiology - ASM Journals, 2022. [Link]

  • The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. PMC - NIH, 2023. [Link]

  • On the Chemistry of Aqueous Ammonium Acetate Droplets during Native Electrospray Ionization Mass Spectrometry. PubMed, 2023. [Link]

  • 15N-NMR spectroscopy studies of ammonia transport and glutamine synthesis in the hyperammonemic rat brain. PubMed. [Link]

  • Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. PubMed. [Link]

  • One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. PMC - PubMed Central. [Link]

  • Nitrogen Sources Reprogram Carbon and Nitrogen Metabolism to Promote Andrographolide Biosynthesis in Andrographis paniculata (Burm.f.) Nees Seedlings. MDPI, 2024. [Link]

  • Quantitative proteomics using uniform N-15-labeling, MASCOT, and the trans-proteomic pipeline. CentAUR. [Link]

  • The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. AZoNetwork. [Link]

  • Ammonium acetate as a novel buffer for highly selective robust urinary HPLC-ICP-MS arsenic speciation methodology. ResearchGate. [Link]

  • One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology - EMBO Press, 2023. [Link]

Sources

A Senior Application Scientist's Guide to Ammonium-15N Acetate in Mass Spectrometry: Principles, Protocols, and Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

For researchers, scientists, and drug development professionals venturing into the nuanced world of mass spectrometry, the choice of reagents is paramount to the success and reproducibility of their experiments. Among the arsenal of tools available, Ammonium-15N acetate ([¹⁵NH₄][CH₃COO]) stands out as a critical component for a variety of sophisticated applications. This guide provides an in-depth exploration of the utility of Ammonium-15N acetate, moving beyond a simple recitation of protocols to a deeper understanding of the underlying principles and practical considerations.

Introduction: The Pivotal Role of Ammonium-15N Acetate in Modern Mass Spectrometry

Ammonium-15N acetate is an isotopically labeled salt where the nitrogen atom in the ammonium ion is the heavy isotope ¹⁵N, instead of the more abundant ¹⁴N. This seemingly subtle difference is the cornerstone of its utility in mass spectrometry. Its primary role stems from its properties as a volatile buffer and a source of isotopically labeled nitrogen for metabolic incorporation.[1][2][3]

The volatility of ammonium acetate is a key advantage in mass spectrometry, particularly with electrospray ionization (ESI), as it readily evaporates in the gas phase, minimizing the formation of adducts and ensuring cleaner spectra.[2][3] When the nitrogen is labeled with ¹⁵N, it becomes a powerful tool for stable isotope labeling (SIL) experiments, enabling precise and accurate quantification of molecules in complex biological samples.

This guide will navigate through the fundamental principles of isotope labeling, delve into the core applications of metabolic labeling for proteomics and metabolomics, and discuss its use as an internal standard. We will also explore advanced topics and future directions, providing a comprehensive resource for both new and experienced mass spectrometry users.

Fundamental Principles: The Synergy of Isotope Labeling and Mass Spectrometry

Stable isotope labeling is a technique where an element in a molecule is replaced with its heavy stable isotope. The resulting mass shift is then detected by a mass spectrometer, allowing for the differentiation and quantification of labeled versus unlabeled molecules.

The choice of ¹⁵N as a label offers distinct advantages. Nitrogen is a fundamental component of numerous biomolecules, including proteins (amino acids) and nucleic acids. By providing Ammonium-15N acetate as the primary nitrogen source in cell culture media, the ¹⁵N isotope is incorporated into the newly synthesized biomass.[4] This global labeling approach is often more straightforward and cost-effective than synthesizing individual labeled compounds.

Core Application: Unraveling Biological Systems with Metabolic Labeling

Metabolic labeling with Ammonium-15N acetate is a powerful strategy to study dynamic biological processes. By introducing the ¹⁵N label into a biological system, researchers can track the synthesis, turnover, and fate of nitrogen-containing molecules.

The success of a metabolic labeling experiment hinges on careful planning. Here are the critical factors to consider:

  • Organism/Cell System: The choice of model system will dictate the labeling strategy. Bacteria like E. coli and yeast are readily labeled due to their rapid growth and defined media requirements.[5] Labeling in mammalian cells and whole organisms is also achievable but may require more specialized media and longer labeling times.[6]

  • Media Formulation: The culture medium must be formulated so that Ammonium-15N acetate is the sole or primary nitrogen source to ensure high incorporation efficiency.

  • Labeling Duration: The time required to achieve a high level of ¹⁵N incorporation (ideally >95%) depends on the organism's growth rate and the turnover of the molecules of interest.[7][8] Incomplete labeling can complicate data analysis, although correction factors can be applied.[7][8][9]

The following diagram illustrates a typical workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling.

MetabolicLabelingWorkflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Cell_Culture_14N Cell Culture (14N Medium) Experimental_Treatment Apply Experimental Condition Cell_Culture_14N->Experimental_Treatment Cell_Culture_15N Cell Culture (15N Medium) (Ammonium-15N acetate) Cell_Culture_15N->Experimental_Treatment Harvest_and_Mix Harvest, Lyse, and Mix Samples 1:1 Experimental_Treatment->Harvest_and_Mix Protein_Digestion Protein Digestion (e.g., Trypsin) Harvest_and_Mix->Protein_Digestion LC_MS_MS LC-MS/MS Analysis Protein_Digestion->LC_MS_MS Peptide_ID Peptide Identification LC_MS_MS->Peptide_ID Quantification Quantification (14N/15N Ratios) Peptide_ID->Quantification Biological_Interpretation Biological Interpretation Quantification->Biological_Interpretation

Caption: A generalized workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling.

Deep Dive: Quantitative Proteomics with ¹⁵N Labeling

One of the most powerful applications of Ammonium-15N acetate is in quantitative proteomics. By comparing the mass spectral peak intensities of ¹⁴N- and ¹⁵N-labeled peptides, researchers can accurately determine the relative abundance of proteins between different experimental conditions.[9]

This protocol provides a step-by-step guide for labeling E. coli with Ammonium-15N acetate.

  • Prepare M9 Minimal Media: Prepare M9 minimal media, substituting standard ammonium chloride with Ammonium-15N acetate as the sole nitrogen source.

  • Pre-culture: Inoculate a small volume of ¹⁵N-M9 media with a single colony of E. coli and grow overnight to adapt the cells to the heavy medium.

  • Main Culture: Inoculate a larger volume of ¹⁵N-M9 media with the pre-culture and grow to the desired cell density (e.g., mid-log phase). A parallel culture in standard ¹⁴N-M9 media serves as the control.

  • Experimental Treatment: Apply the experimental condition to one of the cultures.

  • Harvest and Mix: Harvest the cells by centrifugation, wash with a suitable buffer, and then mix the ¹⁴N and ¹⁵N cell pellets in a 1:1 ratio based on cell number or total protein content.

  • Protein Extraction and Digestion: Lyse the mixed cells and extract the proteins. Digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While powerful, ¹⁵N labeling is not without its challenges.

ChallengeCausalityMitigation Strategy
Incomplete Labeling Insufficient time for complete turnover of nitrogen-containing biomolecules.[7][8]Extend labeling duration; perform labeling over several cell divisions. Use software to calculate and correct for incomplete labeling.[7][8]
Isotopic Scrambling Metabolic conversion of labeled amino acids can lead to the transfer of the ¹⁵N label to other molecules.[10]Use of E. coli strains deficient in key transaminases. Careful selection of labeled precursors.[10]
Data Analysis Complexity The mass shift between ¹⁴N and ¹⁵N peptides is variable and depends on the number of nitrogen atoms in the peptide.[7]Utilize specialized software that can handle variable mass shifts for quantification.

Illuminating Metabolic Pathways: ¹⁵N Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a biological system.[11][12] By supplying Ammonium-15N acetate as a tracer, researchers can follow the path of nitrogen through various metabolic pathways.[13][14]

The distribution of ¹⁵N in different metabolites provides a detailed snapshot of the cellular metabolic state. This information is invaluable for understanding cellular responses to genetic or environmental perturbations and for metabolic engineering applications.

The following diagram illustrates the central role of glutamate in nitrogen metabolism, a key hub that can be traced using ¹⁵N labeling.

NitrogenMetabolism Ammonium_15N_Acetate Ammonium-15N Acetate Glutamate Glutamate Ammonium_15N_Acetate->Glutamate Assimilation Other_Amino_Acids Other Amino Acids Glutamate->Other_Amino_Acids Transamination Nucleotides Nucleotides Glutamate->Nucleotides Biosynthesis Other_N_compounds Other Nitrogenous Compounds Glutamate->Other_N_compounds Biosynthesis

Caption: Simplified diagram of nitrogen assimilation and distribution from Ammonium-15N acetate.

The Unsung Hero: Ammonium-15N Acetate as an Internal Standard

In quantitative mass spectrometry, particularly for small molecule analysis, the use of an internal standard is crucial to correct for variations in sample preparation and instrument response. An ideal internal standard is chemically identical to the analyte but has a different mass.

¹⁵N-labeled versions of endogenous metabolites, which can be generated by growing organisms on Ammonium-15N acetate, serve as excellent internal standards. They co-elute with their unlabeled counterparts during chromatography and exhibit similar ionization efficiencies, leading to highly accurate and precise quantification.

The Horizon: Advanced Topics and Future Directions

The applications of Ammonium-15N acetate continue to expand. The combination of ¹⁵N and ¹³C labeling allows for simultaneous carbon and nitrogen flux analysis, providing a more comprehensive view of cellular metabolism.[13][14] In clinical research, ¹⁵N labeling is being explored for studying metabolic disorders and for tracing the fate of drugs and their metabolites.

As mass spectrometry instrumentation continues to improve in sensitivity and resolution, the utility of stable isotope labeling with reagents like Ammonium-15N acetate will only grow, enabling researchers to ask and answer increasingly complex biological questions.

Conclusion

Ammonium-15N acetate is a versatile and indispensable tool in the modern mass spectrometry laboratory. Its application in metabolic labeling has revolutionized our ability to quantify proteins and trace metabolic pathways with high precision. By understanding the fundamental principles behind its use and the practical considerations for experimental design, researchers can unlock a wealth of information about the intricate workings of biological systems. This guide serves as a foundational resource to empower scientists to confidently and effectively incorporate Ammonium-15N acetate into their research endeavors.

References

  • Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Applied and Environmental Microbiology - ASM Journals. [Link]

  • Ammonium Acetate. MP Biomedicals. [Link]

  • Is Native Mass Spectrometry in Ammonium Acetate Really Native? Protein Stability Differences in Biochemically Relevant Salt Solutions. PubMed. [Link]

  • Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. eScholarship.org. [Link]

  • 15N labeling in E. University of California, Berkeley. [Link]

  • 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. ResearchGate. [Link]

  • On the Chemistry of Aqueous Ammonium Acetate Droplets during Native Electrospray Ionization Mass Spectrometry. PubMed. [Link]

  • Quantification and Ammonium Adduct. Chromatography Forum. [Link]

  • Is Native Mass Spectrometry in Ammonium Acetate Really Native? Protein Stability Differences in Biochemically Relevant Salt Solutions. ResearchGate. [Link]

  • 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]

  • How will using ammonium acetate instead of formic acid in water mobile phase on HPLC affect LCMS results? ResearchGate. [Link]

  • Native mass spectrometry beyond ammonium acetate: effects of nonvolatile salts on protein stability and structure. Analyst (RSC Publishing). [Link]

  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. [Link]

  • Protocol for Sample Preparation for Native Mass Spectrometry. University of Leeds. [Link]

  • Ammonium Acetate Protocol for the Preparation of Plasmid DNA Suitable for Mammalian Cell Transfections. BioTechniques. [Link]

  • One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. PMC - PubMed Central. [Link]

  • An LC-MS Approach to Quantitative Measurement of Ammonia Isotopologues. PMC - NIH. [Link]

  • Quantitative Proteomics Using 15N SILAC Mouse. Open Access Pub. [Link]

  • Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP). PubMed. [Link]

  • One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology - EMBO Press. [Link]

  • Relative protein quantification by isobaric SILAC with immonium ion splitting (ISIS). PubMed. [Link]

  • (PDF) An LC-MS Approach to Quantitative Measurement of Ammonia Isotopologues. ResearchGate. [Link]

  • a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Publishing. [Link]

  • Measuring 15N Abundance and Concentration of Aqueous Nitrate, Nitrite, and Ammonium by Membrane Inlet Quadrupole Mass Spectrometry. ResearchGate. [Link]

  • 15N‐NMR-Based Approach for Amino Acids-Based 13C‐Metabolic Flux. ACS Publications. [Link]

  • Quantitative proteomics using SILAC: Principles, applications, and developments. BIOCEV. [Link]

  • Ammonium Acetate Use in ANP with LCMS. Tips & Suggestions. [Link]

  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers. [Link]

  • Quantitative Comparison of Proteomes Using SILAC. PMC - NIH. [Link]

  • Applications of Metabolic Flux Analysis (MFA). Tagkopoulos Lab. [Link]

Sources

A Researcher's In-depth Guide to Stable Isotope Labeling with ¹⁵N

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuances of protein and metabolite dynamics is paramount to unraveling complex biological systems. Stable isotope labeling with Nitrogen-15 (¹⁵N) has emerged as a powerful and indispensable technique, offering a non-radioactive, precise method to trace the journey of molecules within living systems.[1][2] This guide provides a comprehensive technical overview of ¹⁵N labeling, moving beyond a simple recitation of protocols to explain the underlying principles and strategic considerations that ensure robust and reproducible experimental outcomes.

Part 1: The Foundation: Why Stable Isotopes?

At the heart of this technique lies the concept of isotopic labeling, where an atom within a molecule is replaced by its heavier, non-radioactive counterpart.[3] Nitrogen, a fundamental component of amino acids and nucleic acids, naturally exists predominantly as ¹⁴N. Its stable isotope, ¹⁵N, possesses an additional neutron, increasing its atomic mass.[1] This subtle mass difference, which does not alter the molecule's chemical properties or biological function, is the key to its utility as a tracer.[1][2]

The primary advantages of using stable isotopes like ¹⁵N over radioactive isotopes are significant:

  • Safety: The absence of radioactive decay eliminates the hazards associated with handling and disposal of radioactive materials, allowing for longer and more complex experimental designs.[1][4]

  • Stability: ¹⁵N is a stable isotope and does not decay over time, ensuring that the label remains intact throughout the course of an experiment, which is crucial for studying long-term biological processes like protein turnover.[1]

  • Versatility: ¹⁵N labeling is compatible with a range of analytical techniques, most notably Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing rich datasets for quantitative and structural analysis.[1]

Part 2: Core Methodologies in ¹⁵N Labeling

There are two primary strategies for introducing ¹⁵N into biological systems: metabolic labeling and the use of ¹⁵N-labeled amino acids in cell culture (SILAC). The choice between these methods depends on the research question, the biological system, and the desired level of labeling.

Uniform ¹⁵N Metabolic Labeling

In this approach, cells or organisms are cultured in a medium where the sole nitrogen source is enriched with ¹⁵N.[5] Common ¹⁵N sources include ¹⁵NH₄Cl or ¹⁵N-labeled nitrates.[6][7] As cells grow and synthesize new biomolecules, they incorporate the heavy nitrogen isotope into their entire proteome and metabolome, resulting in a global and uniform labeling.

The Causality Behind the Choice: Uniform metabolic labeling is the method of choice when a comprehensive, system-wide analysis is required. It is particularly powerful for:

  • Global Proteomics and Metabolomics: Comparing the entire proteome or metabolome of cells under different conditions (e.g., drug treatment vs. control).[8][9]

  • Protein Turnover Studies: By switching from a ¹⁵N-labeled medium to a ¹⁴N medium (a "pulse-chase" experiment), researchers can track the rate of protein degradation and synthesis.[10][11]

  • Structural Biology (NMR): Uniformly ¹⁵N-labeled proteins are essential for a variety of NMR experiments that provide information about protein structure and dynamics.[6]

MetabolicLabelingWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Cell/Organism Culture Adaptation Adaptation to Heavy Medium (Multiple Generations) Culture->Adaptation Inoculate Light_Medium Standard Medium (¹⁴N Source) Light_Medium->Culture Heavy_Medium Labeling Medium (¹⁵N Source) Heavy_Medium->Adaptation Treatment Experimental Treatment Adaptation->Treatment Harvest Cell Harvest & Lysis Treatment->Harvest Mixing Mix Light & Heavy Proteomes (1:1) Harvest->Mixing Digestion Protein Digestion (e.g., Trypsin) Mixing->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_exp Experiment & Sample Prep cluster_analysis Analysis Light_Culture Culture 1: 'Light' Medium (e.g., ¹²C₆-Arg, ¹²C₆-Lys) Adaptation Full Incorporation (>5 doublings) Light_Culture->Adaptation Heavy_Culture Culture 2: 'Heavy' Medium (e.g., ¹³C₆¹⁵N₄-Arg, ¹³C₆¹⁵N₂-Lys) Heavy_Culture->Adaptation Treatment_A Condition A Adaptation->Treatment_A Treatment_B Condition B Adaptation->Treatment_B Mixing Combine Cell Lysates (1:1 Ratio) Treatment_A->Mixing Treatment_B->Mixing Digestion In-solution or In-gel Digestion (Trypsin) Mixing->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quantification Quantify Peptide Ratios (Heavy/Light) LCMS->Quantification

Sources

The Strategic Advantage of Simplicity: A Cost-Effectiveness Guide to Ammonium-15N Acetate in Isotopic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research, stable isotope labeling is an indispensable tool for elucidating complex biological processes, from proteomic dynamics to metabolic fluxes. The choice of the isotopic precursor is a critical decision that impacts not only the accuracy and feasibility of an experiment but also its budgetary constraints. While a diverse array of labeled compounds is available, this guide provides an in-depth technical analysis of the cost-effectiveness and strategic utility of a simple yet powerful molecule: Ammonium-15N acetate. As a foundational building block for a multitude of biomolecules, its judicious application can offer significant economic and scientific advantages.

This document, crafted from the perspective of a Senior Application Scientist, moves beyond a mere recitation of protocols. It delves into the causal reasoning behind experimental design, empowering researchers to make informed decisions that enhance both the integrity and efficiency of their work.

The Economic Imperative for a Cost-Effective Nitrogen Source

Quantitative proteomics and metabolomics often rely on the use of stable isotope-labeled internal standards for accurate quantification. The most common approaches involve either metabolic labeling, where cells or organisms are grown in media containing isotopically enriched nutrients, or the use of synthetic labeled peptides or metabolites.

The direct purchase of 15N-labeled amino acids or other complex biomolecules can be prohibitively expensive, especially for large-scale or high-throughput experiments. This is where the strategic use of Ammonium-15N acetate presents a compelling alternative. As a primary source of nitrogen, it can be assimilated by a wide range of organisms to biosynthetically produce a full spectrum of 15N-labeled nitrogenous compounds, including amino acids, proteins, and nucleic acids.

The following table provides a comparative cost analysis, highlighting the significant savings achievable by utilizing Ammonium-15N acetate as the primary nitrogen source for generating labeled biomolecules in-house versus purchasing pre-labeled compounds.

ItemTypical Commercial Price (USD)Cost per gram of 15NNotes
Ammonium-15N acetate (98 atom % 15N) ~$280 - $300 / 1g[1]~$280 - $300A versatile and highly cost-effective primary 15N source.
Ammonium-15N chloride (99 atom % 15N) Varies, comparable to acetateSimilar to acetateAnother excellent primary 15N source.
15N-labeled Amino Acid Mix (for SILAC) ~$795 for a mix of 7 amino acids[2]Significantly higherPrice is for a mixture, individual labeled amino acids can be more expensive.
in vivo ILVA methyl labeling kit ~$1,473 / kit[3]Prohibitively high for uniform labelingDesigned for specific labeling, not uniform incorporation.
in vivo Alanine methyl labeling kit ~$1,322 / kit[3]Prohibitively high for uniform labelingIllustrates the high cost of specialized labeled compounds.

Prices are approximate and subject to change based on supplier and purity.

The data clearly demonstrates that for uniform 15N labeling, utilizing a simple precursor like Ammonium-15N acetate is orders of magnitude more cost-effective than purchasing pre-labeled amino acids. This economic advantage empowers researchers to conduct more extensive and statistically robust studies within their budgetary constraints.

The Scientific Rationale: High-Efficiency Incorporation and Versatility

The cost-effectiveness of Ammonium-15N acetate is underpinned by its high efficiency of incorporation into the cellular nitrogen pool. Many microorganisms, plants, and even some mammalian cell lines can efficiently utilize ammonium as a primary nitrogen source for the biosynthesis of amino acids and other nitrogen-containing biomolecules.

Near-Complete Isotopic Enrichment

Studies utilizing 15N-ammonium salts in various organisms have demonstrated the achievement of very high isotopic enrichment. For instance, research on the microalgae Chlamydomonas reinhardtii using 15N-ammonium chloride as the sole nitrogen source resulted in an average isotopic enrichment of 99.56 ± 0.05% across 16 characterized amino acids, closely mirroring the enrichment of the precursor.[4] This near-complete labeling is crucial for accurate quantitative mass spectrometry, minimizing the complexity of data analysis arising from incomplete labeling.

Broad Applicability Across Diverse Research Models

The utility of Ammonium-15N acetate extends across a wide array of research organisms and cell systems:

  • Microorganisms (Bacteria and Yeast): Many bacterial and yeast species readily assimilate ammonium, making it an ideal and economical choice for producing 15N-labeled proteins for structural biology (NMR) and quantitative proteomics.

  • Plants: Plants can be grown hydroponically with 15N-ammonium salts as the primary nitrogen source to achieve uniform labeling of the entire plant proteome and metabolome.

  • Mammalian Cells: While mammalian cells have more complex nutritional requirements, many cell lines can utilize ammonium as a nitrogen source, particularly for the synthesis of non-essential amino acids.[5] However, direct substitution of all nitrogen sources with ammonium acetate in mammalian cell culture is often not feasible due to their requirement for essential amino acids. A more strategic approach involves using dialyzed fetal bovine serum to reduce the background of unlabeled amino acids and supplementing the medium with 15N-ammonium acetate alongside unlabeled essential amino acids.

The following diagram illustrates the central role of the ammonium ion in the biosynthesis of key nitrogenous biomolecules.

Nitrogen_Assimilation Ammonium Ammonium-15N Glutamate Glutamate-15N Ammonium->Glutamate Glutamate Dehydrogenase Glutamine Glutamine-15N Glutamate->Glutamine Glutamine Synthetase AminoAcids Other Amino Acids-15N Glutamine->AminoAcids Transaminases Nucleotides Nucleotides-15N Glutamine->Nucleotides Proteins Proteins-15N AminoAcids->Proteins NucleicAcids Nucleic Acids-15N Nucleotides->NucleicAcids

Figure 1: Simplified pathway of Ammonium-15N assimilation.

Field-Proven Methodologies: Protocols for Success

The successful implementation of 15N labeling with Ammonium-15N acetate hinges on well-defined and validated protocols. The following sections provide detailed, step-by-step methodologies for key applications.

Protocol for Uniform 15N Labeling of Proteins in E. coli

This protocol is designed for the high-yield production of uniformly 15N-labeled proteins for applications such as NMR spectroscopy and quantitative proteomics.

Core Principle: E. coli is cultured in a minimal medium where Ammonium-15N acetate is the sole nitrogen source, ensuring that all newly synthesized proteins will be enriched with 15N.

Step-by-Step Protocol:

  • Prepare M9 Minimal Medium: Prepare a 10x M9 salts stock solution. For 1 liter of 10x stock, dissolve 67.8 g Na2HPO4, 30 g KH2PO4, and 5 g NaCl in deionized water. Adjust the pH to 7.4. Autoclave for sterilization.

  • Prepare 15N-Ammonium Acetate Stock: Prepare a sterile 10x stock solution of Ammonium-15N acetate (e.g., 10 g/L).

  • Prepare Complete M9 Medium: For 1 liter of working medium, aseptically combine:

    • 100 mL of 10x M9 salts

    • 100 mL of 10x 15N-Ammonium acetate stock

    • 20 mL of sterile 20% glucose solution

    • 2 mL of sterile 1 M MgSO4

    • 100 µL of sterile 1 M CaCl2

    • Appropriate antibiotics and any other required supplements.

    • Sterile deionized water to a final volume of 1 liter.

  • Inoculation and Growth:

    • Inoculate a small volume (5-10 mL) of the complete M9-15N medium with a single colony of the E. coli strain carrying the expression plasmid.

    • Grow overnight at 37°C with shaking.

    • Use this starter culture to inoculate a larger volume of the M9-15N medium.

    • Grow the culture at 37°C with vigorous shaking until it reaches the mid-log phase (OD600 ≈ 0.6-0.8).

  • Induction of Protein Expression:

    • Induce protein expression by adding the appropriate inducer (e.g., IPTG).

    • Continue to culture under the optimal conditions for protein expression (this may involve reducing the temperature).

  • Cell Harvest and Protein Purification:

    • Harvest the cells by centrifugation.

    • Proceed with your standard protocol for cell lysis and purification of the 15N-labeled protein.

E_coli_Labeling_Workflow start Prepare M9-15N Medium inoculate Inoculate with E. coli start->inoculate growth Grow to Mid-Log Phase inoculate->growth induce Induce Protein Expression growth->induce harvest Harvest Cells induce->harvest purify Purify 15N-Labeled Protein harvest->purify

Figure 2: Workflow for 15N labeling in E. coli.

Protocol for In-House Synthesis of 15N-Labeled Amino Acid Mix from Algal Culture

This protocol offers a highly cost-effective method for producing a mixture of 15N-labeled amino acids for use as internal standards in quantitative proteomics.

Core Principle: The microalga Chlamydomonas reinhardtii is cultured in a medium containing Ammonium-15N acetate as the sole nitrogen source. The algal biomass is then harvested, and the proteins are extracted and hydrolyzed to release the 15N-labeled amino acids.

Step-by-Step Protocol:

  • Prepare Algal Culture Medium: Prepare a suitable algal growth medium (e.g., TAP medium) but replace the standard nitrogen source with Ammonium-15N acetate.

  • Inoculation and Culture:

    • Inoculate the 15N-medium with a starter culture of C. reinhardtii.

    • Culture the algae under appropriate light and temperature conditions until a dense culture is obtained.

  • Harvesting and Protein Extraction:

    • Harvest the algal cells by centrifugation.

    • Lyse the cells (e.g., by sonication or French press) and extract the total protein using a suitable buffer.

  • Protein Precipitation and Hydrolysis:

    • Precipitate the protein from the extract (e.g., with trichloroacetic acid or acetone).

    • Wash the protein pellet to remove contaminants.

    • Hydrolyze the protein pellet in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Amino Acid Purification and Quantification:

    • Remove the HCl by evaporation under vacuum.

    • Resuspend the amino acid hydrolysate in a suitable buffer.

    • Quantify the concentration of the individual amino acids in the mixture using a standard amino acid analysis method.

Algal_Amino_Acid_Synthesis start Culture Algae in 15N-Medium harvest Harvest Algal Biomass start->harvest extract Extract Total Protein harvest->extract hydrolyze Hydrolyze Protein extract->hydrolyze purify Purify and Quantify 15N-Amino Acid Mix hydrolyze->purify

Figure 3: Workflow for in-house 15N-amino acid production.

Troubleshooting and Considerations for Self-Validating Protocols

A robust experimental design anticipates and mitigates potential pitfalls. When working with Ammonium-15N acetate, consider the following to ensure the integrity of your results:

  • Incomplete Labeling:

    • Cause: Insufficient incubation time, presence of contaminating unlabeled nitrogen sources, or poor assimilation by the organism.

    • Solution: Ensure a sufficient number of cell divisions in the labeling medium for complete turnover of the nitrogen pool. Use high-purity reagents and dialyzed serum (for mammalian cells) to minimize unlabeled nitrogen. Verify the organism's ability to utilize ammonium as a primary nitrogen source.

  • Ammonium Toxicity:

    • Cause: High concentrations of ammonium can be toxic to some cell lines.

    • Solution: Determine the optimal concentration of Ammonium-15N acetate for your specific cell line through a dose-response experiment. Monitor cell viability and growth rates.

  • Metabolic Scrambling:

    • Cause: The interconversion of amino acids can lead to the transfer of the 15N label to amino acids that were not the primary target of labeling.

    • Solution: For uniform labeling, this is the desired outcome. For specific labeling, this can be a confounding factor. Understanding the metabolic pathways of your organism is crucial for interpreting the results.

  • Precipitation in Media:

    • Cause: High concentrations of salts, including ammonium acetate, can precipitate in complex media, especially at low temperatures.

    • Solution: Prepare concentrated stock solutions and add them to the medium just before use. Ensure all components are fully dissolved before sterilizing or using the medium.[6]

Expanding the Horizon: Synthesis of Other 15N-Labeled Biomolecules

The utility of Ammonium-15N acetate extends beyond the labeling of proteins. It serves as a fundamental precursor for the biosynthesis and chemical synthesis of other critical biomolecules.

15N-Labeled Nucleic Acids

Ammonium-15N acetate can be used as the nitrogen source for microbial cultures to produce 15N-labeled nucleosides and nucleotides. These can then be used for structural studies of DNA and RNA by NMR or as internal standards for quantitative analysis of nucleic acid modifications.[7] The biosynthetic pathways for purine and pyrimidine synthesis directly incorporate nitrogen from amino acids, which are in turn synthesized from ammonium.

A Versatile Building Block in Chemical Synthesis

In organic synthesis, 15N-labeled ammonia, which can be readily generated from Ammonium-15N acetate, is a key reagent for introducing a 15N atom into a wide range of molecules. This is particularly valuable for synthesizing labeled drug candidates, metabolites, and other small molecules for use in drug metabolism and pharmacokinetic (DMPK) studies.

Conclusion: A Strategic and Economical Choice

Ammonium-15N acetate represents a highly cost-effective and scientifically robust precursor for a wide range of stable isotope labeling applications. Its versatility, high incorporation efficiency, and the significant cost savings it offers over pre-labeled complex biomolecules make it a strategic choice for researchers in proteomics, metabolomics, structural biology, and drug development. By understanding the underlying principles of its application and adhering to well-defined protocols, researchers can leverage this simple molecule to generate high-quality, reproducible data while optimizing their research budgets. This guide provides the foundational knowledge and practical methodologies to empower scientists to confidently and effectively integrate Ammonium-15N acetate into their experimental workflows, ultimately accelerating the pace of discovery.

References

  • A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. (n.d.). National Institutes of Health. Retrieved January 29, 2024, from [Link]

  • Cell-free synthesis of 15N-labeled proteins for NMR studies. (2005). IUBMB Life. Retrieved January 29, 2024, from [Link]

  • Isotope Labeling in Mammalian Cells. (n.d.). National Institutes of Health. Retrieved January 29, 2024, from [Link]

  • Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. (2022). Current Protocols. Retrieved January 29, 2024, from [Link]

  • One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. (2023). Molecular Systems Biology. Retrieved January 29, 2024, from [Link]

  • Nitrate and ammonia as nitrogen sources for deep subsurface microorganisms. (2015). Frontiers in Microbiology. Retrieved January 29, 2024, from [Link]

  • The Culture of Plant Cells with Ammonium Salts as the Sole Nitrogen Source. (1968). Plant Physiology. Retrieved January 29, 2024, from [Link]

  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. (2019). Genes. Retrieved January 29, 2024, from [Link]

  • a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. (2022). RSC Publishing. Retrieved January 29, 2024, from [Link]

  • Microbial production of ammonium ion from nitrogen. (1983). Proceedings of the National Academy of Sciences. Retrieved January 29, 2024, from [Link]

  • A cost-effective approach to produce 15N-labelled amino acids employing Chlamydomonas reinhardtii CC503. (2017). Microbial Cell Factories. Retrieved January 29, 2024, from [Link]

  • Why is my ammonium sulphate protein precipitation not working properly? (2015). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Chemical Synthesis of 13C and 15N Labeled Nucleosides. (2010). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. (2016). Methods in Molecular Biology. Retrieved January 29, 2024, from [Link]

  • Predicted ammonium production at different influent acetate:nitrogen... (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • A 1H/15N n.m.r. study of nitrogen metabolism in cultured mammalian cells. (1991). The Biochemical Journal. Retrieved January 29, 2024, from [Link]

  • One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. (2023). EMBO Press. Retrieved January 29, 2024, from [Link]

  • 15N labeling in E. (n.d.). Retrieved January 29, 2024, from [Link]

  • Metabolic pathway of anaerobic ammonium oxidation on the basis of 15N studies in a fluidized bed reactor. (1997). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Expressing 15N labeled protein. (n.d.). Retrieved January 29, 2024, from [Link]

  • Mammalian nitrate biosynthesis: incorporation of 15NH3 into nitrate is enhanced by endotoxin treatment. (1986). Proceedings of the National Academy of Sciences. Retrieved January 29, 2024, from [Link]

  • C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products. (2023). ACS Catalysis. Retrieved January 29, 2024, from [Link]

  • Standard protocol for mammalian cell cultivation on DMEM medium. (2017). iGEM. Retrieved January 29, 2024, from [Link]

  • Metabolic pathway of anaerobic ammonium oxidation on the basis of 15N studies in a fluidized bed reactor. (n.d.). SciSpace. Retrieved January 29, 2024, from [Link]

  • 18 Ammonium Acetate Manufacturers in 2025. (n.d.). Metoree. Retrieved January 29, 2024, from [Link]

Sources

Methodological & Application

Using Ammonium-15N acetate for in vivo labeling of model organisms

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity In Vivo Metabolic Labeling of Model Organisms Using Ammonium-15N Acetate

Executive Summary

Metabolic labeling using stable isotopes is the gold standard for quantitative proteomics, offering superior precision to chemical labeling (e.g., TMT, iTRAQ) by minimizing systematic errors introduced during sample processing.[1] While Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is prevalent in mammalian studies, it is often cost-prohibitive or metabolically complex for whole organisms.

This guide details the application of Ammonium-15N Acetate (


) as a cost-effective, high-efficiency alternative for labeling model organisms (Caenorhabditis elegans, Drosophila melanogaster, and Saccharomyces cerevisiae). Unlike SILAC, which targets specific residues (Lys/Arg), 

-labeling creates a global mass shift across all nitrogen-bearing residues. This document provides validated protocols for achieving >98% incorporation efficiency, mitigating ammonium toxicity, and analyzing the resulting complex isotopic envelopes.

Strategic Planning & Mechanistic Grounding

The Mechanism of Nitrogen Assimilation

To successfully label an organism with


, one must understand how inorganic nitrogen is converted into the proteome. The ammonium ion (

) is assimilated primarily via the Glutamine Synthetase (GS) / Glutamate Synthase (GOGAT) pathway.
  • Step 1:

    
     is fixed into Glutamate to form Glutamine.
    
  • Step 2: The amide nitrogen of Glutamine is transferred to

    
    -ketoglutarate to form two molecules of Glutamate.
    
  • Step 3: Glutamate acts as the primary nitrogen donor for all other amino acids via transamination.

Critical Implication: Because the label enters via the central nitrogen pool, every amino acid in the organism eventually becomes labeled. This results in a variable mass shift dependent on the amino acid sequence of each peptide, requiring specialized bioinformatics workflows (see Section 5).

Why Ammonium Acetate?

While Ammonium Chloride (


) is the traditional salt for minimal media, Ammonium Acetate offers distinct advantages in specific contexts:
  • Buffering Capacity: Acetate acts as a weak base, providing better pH stability in unbuffered liquid cultures compared to the strong acid anion (

    
    ).
    
  • Mass Spectrometry Compatibility: Ammonium acetate is a volatile salt.[2] If residual media contaminates the sample, it is less likely to suppress ionization or clog sources compared to non-volatile chlorides or sulfates.

  • Metabolic Flux: The acetate moiety (

    
    ) can serve as a secondary carbon source, which can be advantageous in specific metabolic flux analysis (MFA) experiments, though glucose is usually the primary carbon driver.
    

Experimental Protocols

Protocol A: Caenorhabditis elegans (Indirect Labeling)

C. elegans cannot fix inorganic ammonium directly. They must be fed bacteria that have incorporated the isotope. This is a two-step "feed-the-food" protocol.

Reagents:

  • Isotope: Ammonium-15N Acetate (99 atom % 15N).

  • Bacteria: E. coli strain OP50 or HT115 (for RNAi).

  • Media: M9 Minimal Media (Modified), NGM-N (Nitrogen-free Nematode Growth Media).

Workflow Visualization:

CelegansLabeling cluster_0 Step 1: Bacterial Labeling cluster_1 Step 2: Worm Culture Salt 15N-Ammonium Acetate M9 M9 Minimal Media Salt->M9 Ecoli E. coli (OP50) M9->Ecoli Culture 16h LabeledEcoli 15N-Labeled E. coli Ecoli->LabeledEcoli NGM NGM-N Plates (Nitrogen Free) LabeledEcoli->NGM Seed Plates L1 L1 Larvae (P0) NGM->L1 Feed Adult Gravid Adults (F1/F2) L1->Adult 2 Generations (>98% Labeling)

Figure 1: Indirect metabolic labeling workflow for C. elegans. Bacteria are labeled first, then fed to nematodes for two generations.

Step-by-Step Procedure:

  • Prepare 15N-M9 Media:

    • Standard M9 salts, but omit

      
      .
      
    • Add 1.0 g/L Ammonium-15N Acetate .

    • Supplement with glucose (0.4%),

      
       (1 mM), and 
      
      
      
      (0.1 mM).
  • Culture Bacteria:

    • Inoculate a single colony of E. coli OP50 into 15N-M9.

    • Shake at 37°C overnight. Note: Growth will be slower than in LB broth. Allow 16-24 hours to reach saturation.

  • Prepare NGM-N Plates:

    • Prepare Nematode Growth Media (NGM) using agarose (to avoid background protein from agar) and omit peptone . Peptone contains unlabeled amino acids that will dilute the isotope.

  • Seeding:

    • Concentrate the 15N-labeled E. coli by centrifugation.

    • Seed onto NGM-N plates and allow to dry.

  • Worm Growth:

    • Place synchronized L1 larvae (N2 wild type) onto plates.

    • Crucial Step: Harvest the F2 generation . The F1 generation will still contain unlabeled nitrogen derived from the maternal egg. By F2, incorporation typically exceeds 98%.

Protocol B: Saccharomyces cerevisiae (Direct Labeling)

Yeast can assimilate ammonium directly. This protocol is faster and uses a defined liquid medium.

Reagents:

  • Base: Yeast Nitrogen Base (YNB) without amino acids and without ammonium sulfate (Difco/BD).

  • Isotope: Ammonium-15N Acetate.

  • Carbon Source: Glucose (2%).

Step-by-Step Procedure:

  • Media Formulation:

    • Dissolve 1.7 g YNB (N-free) in 900 mL water.

    • Add 5.0 g/L Ammonium-15N Acetate . (Note: Yeast tolerates higher ammonium concentrations than mammalian cells).

    • Add 20g Glucose.

    • Filter sterilize (0.22

      
      ).[3] Do not autoclave ammonium acetate with glucose to avoid Maillard reactions.
      
  • Inoculation:

    • Inoculate yeast from a pre-culture.

    • To ensure high incorporation, use a low starting OD (e.g., OD600 = 0.05).

  • Passaging:

    • Grow to mid-log phase.

    • Dilute into fresh 15N-media and grow for at least 10 doublings.

    • Harvest at OD600 ~1.0.

Data Analysis & Bioinformatics

The "Heavy" state in 15N labeling is not a fixed mass shift (like +6 Da in SILAC). It depends on the number of nitrogen atoms in the peptide sequence.

The "Envelope" Challenge: A peptide with 10 nitrogens will shift by +10 Da. A peptide with 20 nitrogens shifts by +20 Da. Furthermore, partial incorporation (e.g., 95%) creates a complex isotopic distribution (envelope) that spreads the signal, reducing peak height.

Recommended Software Tools:

Software Application Key Feature for 15N
Protein Prospector Identification & Quant "MS-Isotope" module calculates theoretical 15N envelopes based on incorporation rates.
Skyline Quantification Allows "Atom % Enrichment" settings to extract ion chromatograms for variable mass shifts.

| CENSUS | Quantitation | specifically designed to handle the broad isotopic envelopes of 15N data. |

Calculating Incorporation Efficiency: Before global analysis, you must validate incorporation.

  • Select a high-abundance peptide (e.g., from Elongation Factor Tu in bacteria or Actin in worms).

  • Compare the Monoisotopic Peak (M) to the M-1 peak.

  • Use the formula:

    
    
    (Note: This is a simplified approximation; rigorous calculation requires fitting the full isotopic distribution).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Incorporation (<90%) "Scavenging" of unlabeled NEnsure media is strictly Peptone-free. In worms, ensure F2 generation is used.
Poor Bacterial Growth pH Drift or ToxicityAmmonium Acetate can raise pH as acetate is consumed. Check pH; if >7.5, buffer with HEPES.
Back-Exchange Sample PrepAvoid using ammonium bicarbonate buffers during digestion if pH > 8.0 for extended periods (rare, but possible). Use TEAB instead.
Broad Chromatographic Peaks Isotope Effect15N peptides elute slightly earlier than 14N peptides (Deuterium effect is stronger, but 15N has a minor effect). Use narrow retention time windows in Skyline.

References

  • Krijgsveld, J., et al. (2003). Metabolic labeling of C. elegans and Drosophila for quantitative proteomics. Nature Biotechnology, 21(8), 927-931. Link

  • Gouw, J. W., et al. (2011). In vivo stable isotope labeling of fruit flies (Drosophila melanogaster). Methods in Molecular Biology, 753, 31-42. Link

  • Skirycz, A., et al. (2011).[4] 15N-Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. Link

  • McClatchy, D. B., et al. (2007). 15N metabolic labeling of mammalian tissue with slow protein turnover. Journal of Proteome Research, 6(5), 2005-2010. Link

  • Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative.[4][5][6] Nature Chemical Biology, 1(5), 252-262. Link

Sources

Application Note: Utilizing Ammonium-15N Acetate as a Sole Nitrogen Source in Minimal Media for Isotopic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Stable Isotope Labeling

In the landscape of quantitative proteomics, metabolomics, and metabolic flux analysis, stable isotope labeling is an indispensable tool.[1][2] By introducing atoms with heavier, non-radioactive isotopes into biomolecules, researchers can accurately trace metabolic pathways and quantify changes in protein and metabolite abundance.[1][3] Minimal media, which contain only the essential components for growth, provide a controlled environment ideal for achieving complete and efficient isotopic labeling of an organism's proteome or metabolome.[4][5][6]

This application note provides a detailed guide for using Ammonium-15N acetate as the sole nitrogen source in minimal media. While ¹⁵N-labeled ammonium chloride is a common choice, ammonium acetate offers the unique advantage of simultaneously providing a nitrogen source (¹⁵NH₄⁺) and a carbon source (acetate). This can be particularly useful for studying nitrogen assimilation pathways and aspects of central carbon metabolism. We will delve into the underlying biochemical principles, provide validated protocols for media preparation and cell culture, and discuss key applications and troubleshooting strategies.

Principle and Rationale

The core principle of this technique is to force the organism to synthesize all of its nitrogen-containing biomolecules—primarily amino acids and nucleotides—using only the provided heavy isotope of nitrogen, ¹⁵N.[7][8]

Why Ammonium-15N Acetate?

  • Complete Proteome Labeling: When used as the sole nitrogen source, Ammonium-15N acetate leads to the incorporation of ¹⁵N into every nitrogen-containing residue in newly synthesized proteins. This allows for the creation of a "heavy" internal standard for quantitative mass spectrometry-based proteomics.[1][2][3]

  • Tracing Nitrogen Assimilation: The ¹⁵N isotope acts as a tracer, enabling detailed studies of how ammonium is taken up by the cell and incorporated into key metabolites like glutamate and glutamine, which are the primary nitrogen donors for a vast array of biosynthetic pathways.[9][10][11][12]

  • Dual-Purpose Reagent: The acetate component can be assimilated into the central carbon metabolism, primarily through conversion to acetyl-CoA.[13][14][15] This makes it a useful tool for probing specific metabolic nodes, although a primary carbon source like glucose is still required for robust growth.

  • Cost-Effectiveness: Compared to using a full complement of ¹⁵N-labeled amino acids, using a single labeled nitrogen salt is a more economical approach for achieving comprehensive proteome labeling.[16]

Biochemical Pathways of Interest

Successful application of this method relies on understanding how microorganisms assimilate the provided nutrients. In a model organism like Escherichia coli, the pathways are well-characterized.

Nitrogen Assimilation

Ammonium (NH₄⁺) is incorporated into the cellular nitrogen pool primarily through two key pathways centered around α-ketoglutarate and glutamate[9][17]:

  • Glutamate Dehydrogenase (GDH) Pathway: At high ammonium concentrations, GDH directly catalyzes the reductive amination of α-ketoglutarate to form glutamate.[9][12]

  • Glutamine Synthetase/Glutamate Synthase (GS/GOGAT) Cycle: Under nitrogen-limiting conditions, the high-affinity GS/GOGAT cycle is the primary route. Glutamine synthetase (GS) first incorporates ammonium into glutamate to form glutamine, and glutamate synthase (GOGAT) then transfers the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate.[9][11][12][17]

The ¹⁵N from Ammonium-15N acetate will be incorporated via these pathways, labeling the entire pool of nitrogen-containing molecules.

Acetate Assimilation

Acetate is typically converted to acetyl-CoA by the enzyme acetyl-CoA synthetase (ACS).[13][14] Acetyl-CoA is a central metabolic intermediate that can then enter the TCA cycle or be used in other biosynthetic processes.[13] While acetate can serve as a carbon source, most bacteria exhibit catabolite repression, meaning they will preferentially consume a more favorable carbon source like glucose if it is available.[13]

Diagram: Cellular Uptake and Assimilation of Ammonium-15N Acetate

This diagram illustrates the primary metabolic routes for the ¹⁵N-labeled ammonium and the acetate carbon backbone in a typical bacterium like E. coli.

AssimilationPathways cluster_media External Medium cluster_cell Bacterial Cell Ammonium_Acetate Ammonium-15N Acetate (¹⁵NH₄⁺CH₃COO⁻) N15_Ammonium ¹⁵N-Ammonium (¹⁵NH₄⁺) Ammonium_Acetate->N15_Ammonium Uptake Acetate Acetate Ammonium_Acetate->Acetate Uptake Glutamine ¹⁵N-Glutamine N15_Ammonium->Glutamine GS Glutamate ¹⁵N-Glutamate N15_Ammonium->Glutamate GDH Glutamine->Glutamate GOGAT Glutamate->Glutamine Amino_Acids ¹⁵N-Amino Acids Glutamate->Amino_Acids AKG α-Ketoglutarate AKG->Glutamate GDH / GOGAT Proteins ¹⁵N-Labeled Proteins Amino_Acids->Proteins Acetyl_CoA Acetyl-CoA Acetate->Acetyl_CoA ACS TCA TCA Cycle Acetyl_CoA->TCA

Caption: Metabolic fate of ¹⁵N-ammonium and acetate in minimal media.

Experimental Protocols

This section provides a detailed, step-by-step methodology for preparing ¹⁵N-labeled minimal media and performing isotopic labeling of bacterial cultures. The protocol is based on the widely used M9 minimal medium formulation.[4][18][19][20]

Materials and Reagents
  • Ammonium-15N acetate (¹⁵NH₄C₂H₃O₂)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Sodium chloride (NaCl)

  • Magnesium sulfate (MgSO₄)

  • Calcium chloride (CaCl₂)

  • D-Glucose (or other primary carbon source)

  • Ultrapure water

  • Sterile filters (0.22 µm pore size)

  • Autoclave

  • Appropriate bacterial strain (e.g., E. coli BL21(DE3))

  • Shaking incubator

Preparation of Stock Solutions

Rationale: Preparing concentrated, sterile stock solutions is crucial for consistency and to avoid contamination. Heat-labile components like glucose and magnesium salts are sterilized separately by filtration to prevent precipitation or degradation (caramelization of glucose) during autoclaving.[4][18]

Stock SolutionComponentAmount per 1 LSterilization
5x M9 Salts (Nitrogen-Free) Na₂HPO₄64 gAutoclave
KH₂PO₄15 gAutoclave
NaCl2.5 gAutoclave
20% Glucose D-Glucose200 gFilter Sterilize
1 M MgSO₄ MgSO₄120.37 gFilter Sterilize
1 M CaCl₂ CaCl₂110.98 gFilter Sterilize
1 M ¹⁵N-Ammonium Acetate ¹⁵NH₄C₂H₃O₂78.09 gFilter Sterilize

Note: For the 5x M9 salts, dissolve each component completely before adding the next.[21] Adjust the final volume to 1 L with ultrapure water before autoclaving.

Preparation of 1 L of ¹⁵N-Labeled M9 Minimal Media

This protocol outlines the final assembly of the working medium.

  • Start with Base: To a sterile 2 L flask, add 757 mL of sterile ultrapure water.

  • Add M9 Salts: Aseptically add 200 mL of the sterile 5x M9 Salts (Nitrogen-Free) stock solution.

  • Add Nitrogen Source: Aseptically add 10 mL of the 1 M Ammonium-15N acetate stock solution. This yields a final concentration of 10 mM. This concentration may need optimization depending on the microbial strain and growth requirements.

  • Add Carbon Source: Aseptically add 20 mL of the 20% Glucose stock solution for a final concentration of 0.4%.

  • Add Divalent Cations: Aseptically add 2 mL of 1 M MgSO₄ and 100 µL of 1 M CaCl₂. Crucial: Add these solutions slowly while swirling the flask to prevent precipitation.[21]

  • Add Supplements (Optional): If required for your specific strain or plasmid, add sterile vitamins, trace metals, and antibiotics at this stage.[22]

  • Final Mix: Swirl the flask gently to ensure all components are thoroughly mixed. The final pH should be approximately 7.2-7.4.[21]

Protocol: Isotopic Labeling of Bacterial Cultures

Rationale: A multi-step inoculation procedure is recommended to acclimate the cells to the minimal media, which supports slower growth compared to rich media like LB.[21][23] This ensures a healthy starter culture and efficient labeling.

  • Initial Culture: Inoculate a single colony from a fresh plate into 5 mL of a rich medium (e.g., LB) and grow overnight at 37°C with shaking.

  • Acclimation Step: The next day, pellet the cells from 1 mL of the overnight culture by centrifugation (e.g., 5,000 x g for 5 minutes). Discard the supernatant and resuspend the cell pellet in 1 mL of the prepared ¹⁵N-M9 minimal medium.

  • Starter Culture: Use the resuspended cells to inoculate 50 mL of ¹⁵N-M9 medium in a 250 mL baffled flask. Grow at 37°C with vigorous shaking (250 rpm) until the culture is visibly turbid (OD₆₀₀ ≈ 0.6-0.8). This step ensures the cells are actively growing in the labeling medium.[24]

  • Main Culture: Inoculate 1 L of pre-warmed ¹⁵N-M9 medium with the 50 mL starter culture.

  • Growth and Induction: Monitor the OD₆₀₀ of the main culture. When it reaches the mid-log phase (typically OD₆₀₀ ≈ 0.6-0.8), induce protein expression if applicable (e.g., with IPTG).

  • Harvesting: Continue incubation for the desired expression time (e.g., 4-16 hours at a reduced temperature like 18-25°C to improve protein solubility).[23] Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Verification: The cell pellet is now ready for downstream applications. It is advisable to verify labeling efficiency (>98%) using mass spectrometry on a small aliquot.

Diagram: Experimental Workflow for ¹⁵N Labeling

This flowchart outlines the key stages from media preparation to final analysis.

Workflow A Prepare & Sterilize Stock Solutions B Assemble 15N-Labeled Minimal Media A->B C Acclimate Cells & Grow Starter Culture B->C D Inoculate & Grow Main Culture C->D E Induce Protein Expression (if applicable) D->E F Harvest Labeled Cells by Centrifugation E->F G Cell Lysis & Protein/Metabolite Extraction F->G H Sample Preparation (e.g., Digestion) G->H I Mass Spectrometry Analysis (LC-MS/MS) H->I J Data Analysis & Quantification I->J

Caption: A typical workflow for ¹⁵N metabolic labeling experiments.

Applications

The use of Ammonium-15N acetate-based minimal media enables several powerful applications in modern biological research:

  • Quantitative Proteomics: Labeled cell lysates serve as an ideal internal standard.[1][2] By mixing the "heavy" labeled proteome with an unlabeled "light" proteome from a different experimental condition, one can accurately quantify relative protein abundance changes using mass spectrometry.[3][25]

  • Metabolic Flux Analysis (MFA): By tracing the incorporation of ¹⁵N into various metabolites, researchers can map and quantify the flow of nitrogen through metabolic networks, providing insights into cellular physiology and regulation.[11]

  • Biosynthetic Pathway Elucidation: This technique is instrumental in determining the nitrogen-containing precursors of natural products and other complex biomolecules.[8][26]

Troubleshooting

Growth in minimal media can be challenging. Below are common issues and their potential solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No or Very Slow Growth 1. Omission of a critical component (e.g., MgSO₄).2. Incorrect pH of the medium.3. Contamination of stock solutions.4. Cell line is an auxotroph (requires specific nutrients not in minimal media).[6]1. Double-check the protocol and stock solution recipes.2. Verify the final pH is between 7.0 and 7.4.3. Prepare fresh stock solutions.4. Check the genotype of your strain. Consider supplementing with required amino acids or vitamins.
Low Cell Density / Poor Yield 1. Insufficient aeration in the culture flask.2. Sub-optimal concentration of nitrogen or carbon source.3. Cells harvested too early or too late (not in log phase).1. Use baffled flasks and ensure the culture volume is no more than 1/5th of the flask volume.2. Titrate the concentration of ammonium acetate and glucose.3. Monitor OD₆₀₀ carefully and harvest during the logarithmic growth phase.[27]
Precipitate in Media 1. Adding MgSO₄ or CaCl₂ too quickly or to concentrated salts.2. Autoclaving components that should be filter-sterilized.1. Add divalent cation solutions last, slowly, and to the final diluted medium.2. Follow sterilization protocols carefully; do not autoclave glucose, MgSO₄, CaCl₂, or vitamins.[21][28]
Incomplete Isotopic Labeling 1. Contamination with unlabeled nitrogen sources (e.g., from complex additives).2. Insufficient cell divisions in the labeling medium.1. Ensure all media components are of high purity and avoid complex supplements like yeast extract.2. Ensure the starter culture is small relative to the main culture volume to allow for at least 5-7 cell doublings for >98% labeling.

Conclusion

Ammonium-15N acetate is a versatile and effective sole nitrogen source for isotopic labeling in minimal media. It provides a robust and economical method for comprehensive labeling of proteomes and metabolomes. The detailed protocols and biochemical insights provided in this application note serve as a foundation for researchers to successfully implement this powerful technique in their studies, from quantitative proteomics to intricate metabolic flux analyses. Careful attention to media preparation, cell culture acclimatization, and downstream analytical methods will ensure high-quality, reproducible data.

References

  • Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Jove. [Link]

  • Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. PubMed. [Link]

  • Novel 15N Metabolic Labeling-Based Large-Scale Absolute Quantitative Proteomics Method for Corynebacterium glutamicum. ACS Publications. [Link]

  • Metabolomics-driven quantitative analysis of ammonia assimilation in E. coli. PMC - NIH. [Link]

  • M9 Minimal Media - UNL. Powers Group - University of Nebraska–Lincoln. [Link]

  • Bacterial acetate metabolism and its influence on human epithelia. PMC - NIH. [Link]

  • Acetate assimilation pathways. ResearchGate. [Link]

  • Acetate Metabolism and the Inhibition of Bacterial Growth by Acetate. ASM Journals. [Link]

  • Nitrogen Assimilation in Escherichia coli: Putting Molecular Data into a Systems Perspective. ASM Journals. [Link]

  • Flux balance analysis of ammonia assimilation network in E. coli predicts preferred regulation point. PubMed. [Link]

  • 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]

  • The Acetate Switch. PMC. [Link]

  • Ammonia assimilating pathways and regulation of glutamine synthetase in... ResearchGate. [Link]

  • Flux Balance Analysis of Ammonia Assimilation Network in E. coli Predicts Preferred Regulation Point. PLOS One. [Link]

  • Genetic Plasticity and Ethylmalonyl Coenzyme A Pathway during Acetate Assimilation in Rhodospirillum rubrum S1H under Photoheterotrophic Conditions. ASM Journals. [Link]

  • M9 Minimal Medium Preparation. iGEM. [Link]

  • 15N labeling in E. University of Washington. [Link]

  • Expression Protocol in M9 Minimal Media via T7 Promoter. University of Wisconsin-Madison. [Link]

  • M9 Minimal Media Recipe (1000 ml). theLabRat.com. [Link]

  • Ammonium Acetate Supplement Strategy for Enhancement of Chaetominine Production in Liquid Culture of Marine-Derived Aspergillus fumigatus CY018. PubMed. [Link]

  • I'm having trouble with my M9 minimal media yields, could someone help me to improve the yield? ResearchGate. [Link]

  • Why my bacteria are not growing in Minimal Media ? ResearchGate. [Link]

  • Poor Cell Growth Troubleshooting. Rockland. [Link]

  • Protocol for minimal medium cell growths. UConn Health. [Link]

  • Ammonium Acetate [5M] Solution. Cepham Life Sciences. [Link]

  • Microbial Techniques: Preparing Minimal Media. Bates College. [Link]

  • Minimal Media Reagents. NMRFAM. [Link]

  • Minimal media (Davis formulation). Sharebiology. [Link]

  • Ammonium Acetate Protocol for the Preparation of Plasmid DNA Suitable for Mammalian Cell Transfections. BioTechniques. [Link]

  • Recent advances in marine N-cycle studies using 15N labeling methods. PubMed. [Link]

  • Is Native Mass Spectrometry in Ammonium Acetate Really Native? Protein Stability Differences in Biochemically Relevant Salt Solutions. ACS Publications. [Link]

  • 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria. PMC. [Link]

  • Production of ammonium sulfate doubly labeled with the 15N and 34S stable isotopes. ResearchGate. [Link]

  • The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. PMC - NIH. [Link]

Sources

Application of Ammonium-15N acetate in drug discovery and development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ammonium-15N Acetate in Drug Discovery


 Labeling in NMR Screening and Native Mass Spectrometry

Abstract

This guide details the application of Ammonium-15N Acetate (


) as a premium isotopic nitrogen source in drug discovery. While Ammonium Chloride (

) is the standard for generic protein expression, Ammonium Acetate is the critical reagent when workflows require Mass Spectrometry (MS) compatibility (specifically Native MS) or specific metabolic conditions where chloride ions are deleterious. This document provides validated protocols for expressing labeled drug targets (kinases, proteases) and applying them in Fragment-Based Drug Discovery (FBDD) via NMR and Native MS.

Part 1: The Principle – Why Ammonium-15N Acetate?

In drug discovery, the choice of isotopic salt is dictated by the downstream application.

  • Native Mass Spectrometry (Native MS): Ammonium acetate is the gold standard volatile buffer.[1][2] Using

    
    -labeled ammonium acetate allows for direct "label-and-shoot" workflows where the protein is expressed, purified, and analyzed in a buffer system that is already MS-compatible, minimizing the need for harsh desalting steps that destabilize protein-drug complexes.
    
  • Metabolic Flux & Cell Culture: In specific mammalian or yeast expression systems used for biologics development, high chloride concentrations from

    
     can induce osmotic stress or alter pH homeostasis. Acetate acts as a metabolically active counter-ion that is readily assimilated or buffered.
    
  • NMR Spectroscopy: It serves as the primary source of

    
     nuclei, enabling the [1H, 15N]-HSQC experiments required for mapping ligand binding sites on the protein backbone.
    

Part 2: Experimental Protocols

Protocol A: High-Yield Expression of -Labeled Proteins (E. coli)

Modification Note: This protocol modifies the standard M9 Minimal Media recipe to use Ammonium Acetate, ensuring compatibility with downstream MS workflows.

Reagents:

  • Nitrogen Source: Ammonium-15N Acetate (99% atom

    
    ).
    
  • Base Media: 10x M9 Salts (Phosphate buffered, without nitrogen source).

  • Carbon Source: Glucose (unlabeled for

    
    -only, or 
    
    
    
    -glucose for double labeling).[3]
  • Induction: IPTG (Isopropyl

    
    -D-1-thiogalactopyranoside).
    

Step-by-Step Workflow:

  • Pre-Culture (Day 1):

    • Inoculate a single colony of E. coli (BL21-DE3 or similar) into 5 mL LB media. Incubate at 37°C, 220 RPM for 6–8 hours.

    • Critical Step: To prevent unlabeled nitrogen carryover, centrifuge the starter culture (3,000 x g, 5 min), discard LB, and resuspend cells in 5 mL of M9 salts (no nitrogen).

  • M9 Media Preparation (1 Liter):

    • Sterile Water: 880 mL

    • 10x M9 Salts: 100 mL (

      
      , 
      
      
      
      ,
      
      
      )
    • Trace Elements: 1 mL (Standard metal mix:

      
      , 
      
      
      
      ,
      
      
      , etc.)
    • Glucose (20% w/v): 20 mL (Final conc: 0.4%)

    • Magnesium Sulfate (1M): 2 mL[4]

    • Calcium Chloride (1M): 0.1 mL

    • Antibiotic: As required by plasmid.

    • Nitrogen Source: Dissolve 1.5 g Ammonium-15N Acetate in 10 mL sterile water and filter-sterilize into the media.

      • Calculation: 1.0 g of

        
         (MW 53.5) provides ~18.7 mmol N. To match this using 
        
        
        
        (MW 77.1), use
        
        
        (
        
        
        ).
  • Adaptation & Growth (Day 2):

    • Inoculate the resuspended pre-culture into the 1 L M9 media.

    • Incubate at 37°C until

      
       reaches 0.7–0.9.
      
    • Observation: Growth in minimal media is slower than LB. Expect a lag phase.

  • Induction:

    • Cool culture to 18°C–25°C (crucial for solubility of drug targets).

    • Add IPTG (0.5 mM final).

    • Induce for 16–20 hours.

  • Harvest:

    • Centrifuge (6,000 x g, 15 min). Flash freeze pellet in liquid nitrogen.

Protocol B: SAR by NMR (Structure-Activity Relationship)

Objective: Determine the binding site of a fragment/drug lead using Chemical Shift Perturbation (CSP).

  • Sample Preparation:

    • Purify the

      
      -labeled protein.[4][5]
      
    • Buffer exchange into NMR buffer: 20 mM Phosphate (pH 6.5–7.4), 50 mM NaCl, 10%

      
      .
      
    • Note: If using Ammonium Acetate during expression, ensure thorough washing if the final NMR buffer requires specific salt conditions, although residual acetate is generally NMR-silent in the amide region.

  • Data Acquisition:

    • Collect a reference [1H, 15N]-HSQC spectrum of the free protein (

      
      ).
      
    • Titrate the drug candidate (ligand) at ratios of 1:0.5, 1:1, 1:2, and 1:5.

    • Record HSQC at each step.

  • Analysis:

    • Overlay spectra.[6] Peaks that shift position indicate the amide backbone atoms involved in ligand binding.

    • Calculate CSP (

      
      ) using the equation:
      
      
      
      
Protocol C: Native Mass Spectrometry Screening

Objective: Detect protein-ligand complexes in the gas phase. This is where Ammonium Acetate is non-negotiable.

  • Buffer Exchange:

    • The purified

      
      -protein must be exchanged into volatile buffer .
      
    • Use Micro Bio-Spin columns to exchange protein into 150 mM Ammonium Acetate (pH 7.4) .

    • Why? Non-volatile salts (Na, K, Phosphate) cause massive signal suppression and adduct formation in Electrospray Ionization (ESI).

  • Direct Infusion ESI-MS:

    • Inject sample into a Q-TOF or Orbitrap mass spectrometer optimized for High Mass (Native) detection.

    • Advantage of

      
      :  The mass shift of the protein (approx +1 Da per residue) confirms the identity and purity.
      
    • Ligand Screening: Add drug compound.[3][4] Look for the mass shift corresponding to [Protein + Ligand].

    • Validation: The use of ammonium acetate preserves the non-covalent interactions (hydrogen bonds, hydrophobic packing) that hold the drug in the binding pocket.

Part 3: Visualization & Logic

Workflow Logic: From Isotope to Drug Hit

DrugDiscoveryWorkflow cluster_inputs Inputs cluster_process Expression & Purification cluster_analysis Screening Modalities N15 Ammonium-15N Acetate Culture E. coli Culture (M9 Minimal Media) N15->Culture Nitrogen Source Plasmid Target Plasmid (Kinase/Protease) Plasmid->Culture Transformation Purification Protein Purification (Ni-NTA / SEC) Culture->Purification Induction & Lysis NMR NMR Spectroscopy ([1H,15N]-HSQC) Purification->NMR Buffer: Phosphate NativeMS Native Mass Spec (Volatile Buffer) Purification->NativeMS Buffer: Amm. Acetate Hit Validated Drug Hit (Kd & Binding Site) NMR->Hit CSP Analysis NativeMS->Hit Stoichiometry/Kd

Caption: Integrated workflow showing the dual utility of Ammonium-15N Acetate labeled proteins in both NMR and Native MS screening pipelines.

Part 4: Data Summary & Troubleshooting

Table 1: Comparison of Nitrogen Sources for Drug Discovery

FeatureAmmonium Chloride (

)
Ammonium Acetate (

)
Primary Use Standard NMR Protein ExpressionNative MS, Metabolomics, Sensitive Cell Lines
Cost LowModerate/High
MS Compatibility Poor (Cl adducts, suppression)Excellent (Volatile, clean spectra)
Buffering None (Requires Phosphate/Tris)Weak Buffering (pH 4.7 / 9.2 range)
Molar Equiv. 1.0 g

18.7 mmol N
1.44 g

18.7 mmol N

Troubleshooting Guide:

  • Issue: Low protein yield in M9 Acetate media.

    • Cause: Acetate accumulation can inhibit growth if glucose is depleted.

    • Fix: Maintain pH near 7.2 using automated feeding or ensure Glucose (0.4%) is sufficient.

  • Issue: "Smearing" in Native MS.

    • Cause: Incomplete buffer exchange; residual Na/K salts.

    • Fix: Perform an extra desalting spin column step using 150 mM Ammonium Acetate.

References

  • Native Mass Spectrometry & Buffer Choice: Xia, Z., et al. (2019).[1][7] Native mass spectrometry beyond ammonium acetate: effects of nonvolatile salts on protein stability and structure. The Analyst. [Link]

  • Isotope Labeling Protocols: EMBL Protein Expression and Purification Core Facility. 15N labeling of proteins in E. coli. [Link][4][5]

  • Fragment-Based Drug Discovery (NMR): Erlanson, D. A., et al. (2016). Practical strategies for fragment-based discovery. Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting background nitrogen contamination in 15N experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 15N Background Contamination

Senior Application Scientist: Dr. Alex V. Chen Subject: Diagnostic Framework for High-Fidelity 15N Isotope Labeling Last Updated: February 12, 2026

Introduction: Defining the "Background"

In 15N stable isotope labeling (whether for NMR structural biology, SILAC proteomics, or metabolic flux analysis), "background" is a misnomer that often conflates two distinct failure modes:

  • Exogenous Contamination (14N Ingress): Unlabeled nitrogen entering the system via impure reagents, atmospheric leaks, or carryover.

  • Metabolic Scrambling/Dilution: The biological conversion of your labeled precursor into other amino acids, or the 15N pool being diluted by de novo synthesis of 14N metabolites.

This guide uses a "Source-Path-Detector" logic to isolate these variables.

Part 1: Diagnostic Framework

Q: My 15N incorporation is stuck at 90-95%. How do I determine if this is biological dilution or media contamination?

A: You must decouple the biology from the chemistry. Use the "Blank-Spike-Culture" triage method.

Diagnostic StepProcedureInterpretation
1. The Media Blank Run your "15N-free" buffer/media (no cells) through your detector (NMR/MS).Signal Detected: Your water, vitamins, or buffers contain nitrogenous impurities (e.g., EDTA, Tris, unlisted stabilizers).No Signal: Reagents are clean. Proceed to Step 2.
2. The Wash Check In bacterial expression, measure the supernatant after the wash step but before transfer to minimal media.High 14N Signal: You are carrying over rich media (LB/TB) into your labeling culture. Increase wash volume or number of spins.
3. The Auxotrophy Test If using auxotrophic strains, plate cells on minimal media lacking the required amino acid.Growth Observed: The strain has reverted or is not a true auxotroph. It is synthesizing endogenous 14N, diluting your label.

Part 2: Biological Scrambling (The "Proline Problem")

Q: I am labeling mammalian cells with 15N-Arginine (SILAC), but I see heavy labeling appearing in Proline residues. Why?

A: This is the "Arginine-to-Proline Conversion" artifact.[1] Mammalian cells (and some fungi) possess the arginase pathway, which converts Arginine


 Ornithine 

Proline. This moves your heavy 15N label from Arginine into the Proline pool, splitting the signal and complicating quantification.[1]

The Mechanism:

  • Arginase (ARG1/2) hydrolyzes 15N-Arginine to Urea and 15N-Ornithine.

  • Ornithine Aminotransferase (OAT) converts 15N-Ornithine to P5C.

  • PYCR reduces P5C to 15N-Proline .

Corrective Actions:

  • Titration: Reduce Arginine concentration to the minimum required for growth (limiting the excess available for conversion).

  • Proline Block: Supplement the media with excess unlabeled (Light) Proline (200 mg/L). This feedback-inhibits the de novo synthesis pathway, forcing the cell to use the exogenous light Proline, keeping the 15N label locked on Arginine.

ProlineConversion Arg 15N-Arginine (Input) Orn 15N-Ornithine Arg->Orn Arginase Urea Urea Arg->Urea Pro 15N-Proline (Contaminant) Orn->Pro OAT / PYCR (Conversion) LightPro Exogenous Light Proline LightPro->Pro Feedback Inhibition (Prevents 15N Conversion)

Figure 1: The metabolic leakage of 15N from Arginine to Proline. Adding light Proline blocks this pathway.

Part 3: Metabolic Scrambling in E. coli (NMR Focus)

Q: I used 15N-Leucine for specific labeling, but I see signals for Glutamate and Alanine in my HSQC spectrum. Is my Leucine impure?

A: Likely not. This is Transamination Scrambling . In E. coli, amino transferases are highly active. The amine group (


) is not static; it is constantly swapped between amino acids to maintain nitrogen balance.

The Central Hub: Glutamate/Glutamine is the primary nitrogen donor. If you label a residue that can be deaminated to its keto-acid form (e.g., Leucine




-ketoisocaproate), that 15N enters the general nitrogen pool and eventually labels Glutamate.

Troubleshooting Protocol:

  • Switch to Auxotrophs: Use strains deficient in specific transaminases (e.g., ilvE mutants for branched-chain amino acids).

  • Short Induction: Reduce induction time. Scrambling increases over time as the cell recycles proteins.

  • "VIL" vs. "KGS" Strategy:

    • VIL (Val, Ile, Leu): High scrambling risk (share biosynthetic pathways).

    • KGS (Lys, Gly, Ser): Lower scrambling risk (biosynthetically distinct).

Scrambling Glu Glutamate (15N Hub) Ala Alanine (Scrambled) Glu->Ala Alr Asp Aspartate (Scrambled) Glu->Asp AspC Val Valine (Scrambled) Glu->Val ilvE Leu Leucine (Source) Leu->Glu Transaminase B (ilvE) Caption Nitrogen moves from Source (Blue) to Hub (Red) to Scrambled targets (Yellow)

Figure 2: The Transamination Hub. 15N from Leucine enters the Glutamate pool, subsequently labeling unwanted residues.

Part 4: Reagent & Media Purity (Trace 14N)

Q: I am using "Nitrogen-Free" yeast base, but my background 14N is high. Where is it coming from?

A: "Nitrogen-Free" is a relative term. Many commercial bases contain trace 14N in the vitamin or buffer mix.

Common Hidden Sources of 14N:

  • Vitamins: Thiamine, Biotin, and Pyridoxine contain nitrogen. While present in micrograms, they can dilute high-sensitivity measurements.

  • Buffers: EDTA (Ethylenediaminetetraacetic acid) contains 2 nitrogens per molecule. MOPS and HEPES are nitrogen-rich.

    • Fix: Use Phosphate or Citrate buffers which are N-free.

  • Water: Deionized water columns can accumulate bacterial biofilms that leach organic nitrogen.

    • Fix: Use fresh LC-MS grade water for all labeling media preparation.

Table 1: Nitrogen Content of Common "Inert" Additives

AdditiveNitrogen AtomsRisk LevelAlternative
EDTA 2HighEGTA (if applicable) or Citrate
HEPES 2HighPhosphate Buffer
Tris 1ModeratePhosphate / Carbonate
Thiamine (Vit B1) 4Low (Trace)Filter sterilize separately
Ammonium Persulfate 2High (Gel contamination)N/A (Wash gels thoroughly)

Part 5: Protocol - Calculating Incorporation Efficiency

Do not rely on "visual inspection" of spectra. Use this calculation to quantify the exact % incorporation.

Methodology:

  • Acquire a mass spectrum of a specific peptide or small molecule.[1][2]

  • Identify the Monoisotopic Peak (M) and the preceding peak (M-1 ).

    • Note: In a 98% labeled sample, the "Monoisotopic" peak effectively shifts to the heavy mass. The "M-1" peak represents the presence of a single 14N atom in the molecule.

Formula:



  • 
     = Intensity of the peak 1 Dalton lighter than the fully labeled peak.
    
  • 
     = Intensity of the fully labeled peak.
    
  • 
     = Number of Nitrogen atoms in the molecule.[3]
    

Step-by-Step:

  • Select a Peptide: Choose a peptide with mass < 1500 Da (larger peptides broaden the isotope envelope too much).

  • Zoom: Focus on the isotope cluster.

  • Measure: Record the intensity of the dominant heavy peak (

    
    ) and the small peak to its left (
    
    
    
    ).
  • Calculate: If your peptide has 15 Nitrogens,

    
    , and 
    
    
    
    :
    
    
    
    

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[4] Molecular & Cellular Proteomics. Link

  • Lössner, C., et al. (2011).[5] Preventing arginine-to-proline conversion in a cell-line-independent manner during cell cultivation under stable isotope labeling by amino acids in cell culture (SILAC) conditions. Analytical Biochemistry. Link

  • Van Hoof, D., et al. (2007). A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics. Molecular & Cellular Proteomics. Link

  • Eletsky, A., et al. (2016). Solution NMR Experiment for Measurement of 15N-1H Residual Dipolar Couplings in Large Proteins. Journal of Biomolecular NMR. Link

  • Skirycz, A., et al. (2011).[3][6] 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. Link

Sources

Technical Support Center: Impact of Ammonium-¹⁵N Acetate Purity on Labeling Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals utilizing Ammonium-¹⁵N acetate for stable isotope labeling. This guide is designed to provide in-depth technical insights and practical troubleshooting advice to help you navigate the nuances of isotopic labeling and ensure the success of your experiments. As your partner in research, we understand that the purity of your isotopic labeling reagent is paramount to achieving accurate and reproducible results. This guide will delve into the critical impact of Ammonium-¹⁵N acetate purity on labeling efficiency and provide you with the tools to overcome common challenges.

Frequently Asked Questions (FAQs)

This section addresses some of the most common questions we receive regarding the use of Ammonium-¹⁵N acetate and its impact on labeling experiments.

Q1: What is Ammonium-¹⁵N acetate and where is it used?

Ammonium-¹⁵N acetate is a stable isotope-labeled compound where the nitrogen atom in the ammonium ion is the heavy isotope ¹⁵N.[1][2] It serves as a key reagent in metabolic labeling experiments across various research fields, including proteomics, metabolomics, and drug development.[1][3] By introducing ¹⁵N into biomolecules, researchers can track their metabolic fate, quantify their abundance, and elucidate complex biological pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][4][5]

Q2: What do "isotopic purity" and "chemical purity" of Ammonium-¹⁵N acetate refer to?

  • Isotopic Purity (or Isotopic Enrichment): This specifies the percentage of the labeled compound that contains the ¹⁵N isotope. For example, an isotopic purity of 98 atom % ¹⁵N means that 98% of the ammonium acetate molecules contain ¹⁵N, while the remaining 2% contain the naturally abundant ¹⁴N.[2] High isotopic purity is crucial for maximizing the mass shift between labeled and unlabeled biomolecules, which is essential for accurate quantification.[3]

  • Chemical Purity: This refers to the percentage of the product that is Ammonium-¹⁵N acetate, exclusive of any other chemical contaminants.[6][7] Impurities can include residual starting materials, byproducts from synthesis, or degradation products. These can interfere with cellular metabolism or mass spectrometry analysis.

Q3: How does the purity of Ammonium-¹⁵N acetate affect my labeling efficiency?

The purity of your Ammonium-¹⁵N acetate directly correlates with the achievable labeling efficiency. Lower isotopic purity will result in a larger proportion of unlabeled (¹⁴N) biomolecules, leading to a diluted isotopic enrichment in your sample.[8][9] This can significantly complicate data analysis and reduce the accuracy of quantification.[8][10] Chemical impurities can also negatively impact cell health and growth, further reducing the incorporation of the ¹⁵N label.

Q4: What is a good starting point for the isotopic purity of Ammonium-¹⁵N acetate for my experiments?

For most quantitative proteomics and metabolomics studies, an isotopic purity of ≥98% is recommended to ensure robust and reliable data.[2][8] While lower purity grades are available, they may be more suitable for qualitative or pilot studies where high quantitative accuracy is not the primary objective.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during ¹⁵N labeling experiments that may be related to the purity of your Ammonium-¹⁵N acetate.

Issue 1: Low or Inconsistent ¹⁵N Labeling Efficiency

Symptoms:

  • Mass spectra show a broad isotopic cluster for labeled peptides or metabolites instead of a distinct "heavy" peak.[10]

  • Calculated heavy/light ratios are significantly lower than expected.[10]

  • High variability in labeling efficiency is observed between experimental replicates.[10]

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Troubleshooting & Optimization Steps
Low Isotopic Purity of Ammonium-¹⁵N Acetate The presence of a significant amount of ¹⁴N in the labeling reagent will directly lead to incomplete labeling.1. Verify the Certificate of Analysis (CoA): Always check the isotopic purity stated on the CoA provided by the supplier. 2. Source High-Purity Reagent: For quantitative studies, use Ammonium-¹⁵N acetate with an isotopic purity of ≥98%.[2][8] 3. Perform a Small-Scale Pilot Study: Before committing to a large-scale experiment, test a new batch of reagent on a small, non-critical sample to confirm its labeling efficiency.
Chemical Impurities in the Reagent Non-volatile salts or organic impurities can be toxic to cells, inhibiting their growth and metabolic activity, thereby reducing the uptake and incorporation of the ¹⁵N label.1. Check for Visible Impurities: Inspect the reagent for any discoloration or particulate matter. 2. Review Supplier Specifications: Choose suppliers that provide detailed information on chemical purity and test for common contaminants.[6][7] 3. Consider Reagent Purification: In critical applications, further purification of the reagent may be necessary, although this is often not practical for most labs.
Tracer Dilution from Unlabeled Sources The ¹⁵N-labeled precursor can be diluted by unlabeled nitrogen sources present in the culture medium or from cellular processes like amino acid recycling.[9]1. Use Defined Media: Minimize the use of complex, undefined media components that may contain unlabeled nitrogen sources. 2. Optimize Labeling Time: Ensure cells have undergone a sufficient number of doublings in the ¹⁵N-enriched medium to reach an isotopic steady state.[9]
Improper Storage and Handling Ammonium acetate is hygroscopic and can degrade over time if not stored correctly, potentially leading to the formation of impurities.[11][12]1. Store in a Desiccator: Keep the reagent in a tightly sealed container in a cool, dry place, away from light and moisture.[6][7] 2. Aliquot the Reagent: To avoid repeated exposure of the entire stock to ambient conditions, consider aliquoting the reagent into smaller, single-use portions.
Issue 2: Unexpected Adducts or Peaks in Mass Spectra

Symptoms:

  • Appearance of unexpected peaks or adducts in the mass spectra that are not related to the target analytes.

  • Increased background noise in the mass spectra.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Troubleshooting & Optimization Steps
Chemical Contaminants in Ammonium-¹⁵N Acetate Impurities in the labeling reagent can be ionized in the mass spectrometer, leading to the appearance of extraneous peaks.1. Analyze a Reagent Blank: Prepare a sample containing only the labeling medium with Ammonium-¹⁵N acetate and analyze it by MS to identify any background ions. 2. Compare with a Different Batch/Supplier: If possible, analyze a sample labeled with a different batch or from a different supplier to see if the extraneous peaks persist.
Degradation Products Improper storage or handling can lead to the degradation of ammonium acetate, forming byproducts that can be detected by the mass spectrometer.1. Use Fresh Reagent: Whenever possible, use a freshly opened container of Ammonium-¹⁵N acetate. 2. Follow Recommended Storage Conditions: Adhere strictly to the storage conditions recommended by the manufacturer.[6][7]

Experimental Protocols

To assist you in validating the purity and performance of your Ammonium-¹⁵N acetate, we provide the following generalized protocols.

Protocol 1: Small-Scale Pilot Study for Labeling Efficiency Assessment

Objective: To determine the labeling efficiency of a new batch of Ammonium-¹⁵N acetate before its use in a large-scale experiment.

Materials:

  • Cell line of interest

  • Standard cell culture medium (unlabeled)

  • ¹⁵N-labeling medium (containing the test Ammonium-¹⁵N acetate as the sole nitrogen source)

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Culture your cells in standard medium to a healthy, sub-confluent state.

  • Passage the cells and seed them into two separate small-scale culture vessels (e.g., 6-well plates). One will be the unlabeled control, and the other will be the ¹⁵N-labeled sample.

  • For the ¹⁵N-labeled sample, replace the standard medium with the ¹⁵N-labeling medium.

  • Culture the cells for a sufficient duration to allow for significant protein or metabolite turnover (typically several cell doublings).

  • Harvest the cells from both the unlabeled and labeled cultures.

  • Extract proteins or metabolites using your standard protocol.

  • Analyze the extracts by mass spectrometry.

  • Determine the labeling efficiency by comparing the isotopic distribution of identified peptides or metabolites in the labeled sample to the theoretical distribution for 100% labeling.[13] Software tools can be used for this analysis.[8][13]

Protocol 2: Analysis of Reagent Blank for Contaminant Identification

Objective: To identify any potential chemical contaminants in the Ammonium-¹⁵N acetate reagent.

Materials:

  • Ammonium-¹⁵N acetate

  • Reagent-grade water

  • Mass spectrometer

Procedure:

  • Prepare a solution of Ammonium-¹⁵N acetate in reagent-grade water at the same concentration used in your cell culture medium.

  • Directly infuse this solution into the mass spectrometer or analyze it using your standard LC-MS method.

  • Acquire mass spectra over a relevant mass range.

  • Analyze the spectra for any significant peaks that do not correspond to the expected ions of ammonium acetate or its common adducts.

  • Compare the results to a blank injection of reagent-grade water to identify any background ions from the system.

Visualizing the Troubleshooting Workflow

To further aid in your experimental planning and troubleshooting, the following diagrams illustrate key decision-making processes.

Diagram 1: Workflow for Assessing Ammonium-¹⁵N Acetate Purity and Performance

cluster_0 Pre-Experiment Validation cluster_1 Decision Point cluster_2 Action A Receive New Batch of Ammonium-15N Acetate B Verify Certificate of Analysis (Isotopic & Chemical Purity) A->B C Perform Reagent Blank Analysis (Protocol 2) B->C D Run Small-Scale Pilot Study (Protocol 1) C->D E Assess Labeling Efficiency & Data Quality D->E F Meets Requirements? E->F G Proceed with Large-Scale Experiment F->G Yes H Contact Supplier/ Troubleshoot Further F->H No Start Low Labeling Efficiency Observed CheckPurity Check Isotopic Purity on CoA (≥98%?) Start->CheckPurity CheckStorage Review Storage & Handling (Hygroscopic?) CheckPurity->CheckStorage Yes SourceNew Source Higher Purity Reagent CheckPurity->SourceNew No CheckMedia Analyze Culture Medium (Unlabeled N sources?) CheckStorage->CheckMedia Proper ImproveStorage Implement Better Storage Practices CheckStorage->ImproveStorage Improper CheckCellHealth Assess Cell Viability & Growth (Toxicity?) CheckMedia->CheckCellHealth Defined OptimizeMedia Switch to Defined Medium/ Optimize Labeling Time CheckMedia->OptimizeMedia Undefined InvestigateToxicity Investigate Potential Chemical Contaminants CheckCellHealth->InvestigateToxicity Unhealthy Resolved Problem Resolved CheckCellHealth->Resolved Healthy SourceNew->Resolved ImproveStorage->Resolved OptimizeMedia->Resolved InvestigateToxicity->Resolved

Caption: A decision tree for troubleshooting low ¹⁵N labeling efficiency.

References

  • Benchchem. (n.d.). Technical Support Center: Addressing Incomplete ¹⁵N Labeling in Metabolic Studies.
  • Xu, S.-L., et al. (2022). ¹⁵N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv.
  • Benchchem. (n.d.). Technical Support Center: Improving the Accuracy of ¹⁵N Enrichment Calculations.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Ammonium acetate (¹⁵N, 98%).
  • Isotope Science / Alfa Chemistry. (n.d.). ¹⁵N Labeled Compounds.
  • Sigma-Aldrich. (n.d.). Ammonium-¹⁵N acetate 15N 98atom.
  • Dabundo, R., et al. (2014). The Contamination of Commercial ¹⁵N₂ Gas Stocks with ¹⁵N-Labeled Nitrate and Ammonium and Consequences for Nitrogen Fixation Measurements. PLoS ONE, 9(10), e110335.
  • Gevaert, K., & Vandekerckhove, J. (2008). Stable isotopic labeling in proteomics. Proteomics, 8(23-24), 4849-4861.
  • Sigma-Aldrich. (n.d.). Buy Ammonium-¹⁵N acetate 40-70 atom 15N Isotope.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2015). Ammonium Acetate - Safety Data Sheet.
  • BenchChem. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development.
  • Sigma-Aldrich. (n.d.). Ammonium-¹⁵N acetate 15N 98atom 86451-35-6.
  • ResearchGate. (n.d.). Labeling efficiency or enrichment is determined on ¹⁵N labeled peptides....

Sources

Validation & Comparative

Benchmarking Ammonium-15N acetate labeling against other quantitative methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verdict

For researchers quantifying proteomes in non-mammalian systems (bacteria, yeast, plants, or lower eukaryotes), Ammonium-15N acetate (


) metabolic labeling  represents the most cost-efficient, high-fidelity alternative to SILAC.

While SILAC remains the "gold standard" for mammalian cell culture due to its simplified computational processing (fixed mass shifts), it is often cost-prohibitive or biologically impractical for organisms requiring auxotrophic engineering.


-labeling offers global internal standardization  at the earliest possible experimental step—living cell culture—thereby eliminating the technical variance associated with TMT (isobaric tagging) or Label-Free Quantification (LFQ).

Recommendation:

  • Choose

    
     Labeling if:  You work with E. coli, S. cerevisiae, or plants; you require high quantitative precision (<10% CV); and you have access to bioinformatics pipelines capable of handling variable mass shifts (e.g., Protein Prospector, Census, pQuant).
    
  • Choose SILAC if: You work with mammalian lines (HeLa, HEK293) and require straightforward data analysis.

  • Choose TMT if: You need to multiplex >3 samples (up to 18-plex) in a single run and can tolerate ratio compression.

Mechanistic Deep Dive: Global vs. Specific Labeling

To understand the benchmarking data, one must first grasp the fundamental difference in how mass shifts are generated.

The "Variable Mass Shift" Challenge
  • SILAC (Specific): Incorporates

    
     only at Lysine and Arginine residues.[1] A tryptic peptide will typically have a predictable mass shift (e.g., +8 Da or +10 Da).
    
  • 
     Acetate (Global):  Replaces every  nitrogen atom in the proteome with 
    
    
    
    .
    • Consequence: The mass shift depends on the amino acid sequence.[2] A peptide with 10 nitrogens shifts by +10 Da; a peptide with 20 nitrogens shifts by +20 Da.

    • Result: This creates complex isotopic envelopes that require specialized algorithms to deconvolve, unlike the "pair-finding" algorithms of standard SILAC.

Workflow Comparison Diagram

G cluster_0 15N Metabolic Labeling cluster_1 TMT (Isobaric Tagging) N1 Culture in 15N-Acetate Media N2 Global 15N Incorporation (All Amino Acids) N1->N2 N3 Mix Intact Cells (1:1) N2->N3 N4 Lysis & Digestion N3->N4 Validation Error Minimized (Early Mixing) N3->Validation N5 LC-MS/MS Analysis N4->N5 T1 Culture (Standard Media) T2 Lysis & Digestion T1->T2 T3 Chemical Tagging (Peptide Level) T2->T3 Error Processing Errors Introduced Here T2->Error T4 Mix Peptides T3->T4 T5 LC-MS/MS (MS2/MS3 Quantification) T4->T5 Error->T3

Figure 1: Comparative workflow illustrating the "Early Mixing" advantage of


 labeling (Blue) versus the "Late Mixing" of TMT (Red). Early mixing corrects for all downstream handling errors (lysis, digestion, cleanup).

Benchmarking Matrix: vs. Alternatives

The following data summarizes performance metrics derived from comparative proteomic studies (see References 1, 3, 5).

Metric

Metabolic Labeling
SILAC TMT (Isobaric Tags) Label-Free (LFQ)
Quantification Level MS1 (Precursor)MS1 (Precursor)MS2/MS3 (Reporter Ions)MS1 (Intensity/Count)
Precision (CV) High (< 5-8%) High (< 5-8%)Medium (< 10-15%)Low (15-25%)
Accuracy High (No ratio compression)HighMedium (Ratio compression issues)Low (Missing values)
Cost per Exp. $ (Very Low)

$
(High)

(Very High)
$ (Negligible)
Multiplexing 2-plex (Light/Heavy)2-3 plexUp to 18-plexUnlimited (Run-dependent)
Organism Scope Bacteria, Yeast, Plants, WormsMammalian (Auxotrophs)Any (Peptide level)Any
Data Complexity High (Variable mass shift)Low (Fixed mass shift)MediumMedium
Key Takeaway on Cost vs. Accuracy

 acetate provides SILAC-tier accuracy at LFQ-tier prices . The trade-off is the inability to multiplex more than two conditions (e.g., Control vs. Treated) in a single run, and the requirement for advanced computational analysis.

Experimental Protocol: Labeling in E. coli

Objective: Achieve >98%


 incorporation to minimize "satellite peaks" which complicate quantification.
Reagents
  • Heavy Nitrogen Source: Ammonium-15N Acetate (

    
    , >99 atom % 
    
    
    
    ).
    • Note: Ammonium Chloride (

      
      ) is also commonly used; Acetate is preferred if chloride ions interfere with specific downstream enzymatic assays or if buffering capacity is required.
      
  • Base Media: M9 Minimal Media (Nitrogen-free).

  • Carbon Source: Glucose (0.4% w/v).

Step-by-Step Workflow
  • Adaptation (Critical Step):

    • Inoculate a single colony of E. coli into 5 mL of M9 media containing natural ammonium acetate (

      
      ).
      
    • Once OD600 reaches ~0.5, transfer 50 µL into 5 mL of M9 media containing 50%

      
       / 50% 
      
      
      
      .
    • Reasoning: Immediate transfer to 100% heavy media can cause lag phase extension. Gradual adaptation ensures metabolic homeostasis.

  • Full Labeling:

    • Transfer the 50/50 culture into 100%

      
      -Ammonium Acetate M9 media.
      
    • Perform at least 10 cell doublings in this media.

    • Validation: 10 doublings ensures that <0.1% of the original

      
       remains (dilution factor of 
      
      
      
      ).
  • Experimental Perturbation & Mixing:

    • Sample A (Light): Grown in

      
       media. Treated with Vehicle.
      
    • Sample B (Heavy): Grown in

      
       media. Treated with Drug/Condition.
      
    • Harvest: Measure OD600. Mix cells 1:1 based on optical density immediately.

    • Why here? Mixing intact cells locks in the ratio. Any loss of protein during lysis or digestion affects both Light and Heavy equally, preserving the ratio.

  • Lysis & Digestion:

    • Pellet mixed cells. Lyse (e.g., 8M Urea or SDS-boil).

    • Perform standard Trypsin digestion (FASP or S-Trap).

Computational Analysis: The "Variable Shift" Solution

This is the failure point for most new adopters. Standard search engines (e.g., basic Mascot or SEQUEST settings) cannot easily handle variable mass shifts where the shift = number of N atoms.

Recommended Software Pipeline
  • Protein Prospector (Web/Local):

    • Has native support for

      
       labeling.
      
    • Calculates the theoretical isotopic envelope for every peptide sequence based on its atomic composition.

  • pQuant (Open Source):

    • Specialized for high-resolution MS1 quantification of

      
       data.
      
  • Skyline (Targeted):

    • Excellent for validating specific protein changes. You must define the isotope modification explicitly.

Data Processing Logic (DOT Diagram)

DataFlow cluster_algo The Computational Gap Raw Raw MS Data ID Peptide ID (Search) Raw->ID Quant XIC Integration (Light vs Heavy) Raw->Quant MS1 Spectra ElemComp Calc. Elemental Comp. (Count N atoms) ID->ElemComp Sequence Envelope Predict Isotope Envelopes ElemComp->Envelope Mass Shift = n(N) Envelope->Quant Target m/z Ratio Protein Ratio Quant->Ratio

Figure 2: The computational logic required for


 analysis. Unlike SILAC, the system must calculate elemental composition for every identified peptide to predict the Heavy mass.

References

  • Skirycz, A., et al. (2011). "A reciprocal 15N-labeling proteomic analysis of expanding Arabidopsis leaves."[3] Journal of Proteome Research.[3][4]

  • Gouw, J.W., et al. (2011). "Metabolic labeling of model organisms using heavy nitrogen (15N)."[5] Methods in Molecular Biology.

  • Mullard, A. (2020). "The quantitative proteomics toolbox." Nature Methods.

  • Park, S., et al. (2019). "Protein Prospector: A 15N labeling quantification workflow." University of California San Francisco.

  • Schulze, W.X., & Usadel, B. (2010). "Quantitation in Mass-Spectrometry-Based Proteomics."[1][3] Annual Review of Plant Biology.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.